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  • Product: 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine
  • CAS: 1496649-55-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS 1496649-55-8): Physical Properties, Mechanistic Profiling, and Application in Drug Discovery

Executive Summary In modern medicinal chemistry, the imidazo[4,5-c]pyridine core is a highly privileged scaffold. Specifically, 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS 1496649-55-8) serves as a critical building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the imidazo[4,5-c]pyridine core is a highly privileged scaffold. Specifically, 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS 1496649-55-8) serves as a critical building block and intermediate in the synthesis of high-affinity ligands[1]. As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently leverage this specific scaffold for two distinct pharmacological trajectories: the development of ATP-competitive kinase inhibitors (such as DNA-PK and Src family kinases)[2][3] and the design of endosomal Toll-like receptor (TLR7/8) agonists[4].

This technical whitepaper provides an in-depth analysis of the physicochemical properties of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, explains the causality behind its pharmacological utility, and outlines self-validating experimental workflows for characterizing its derivatives.

Chemical Identity & Physicochemical Profiling

The inclusion of the 1-methyl group in CAS 1496649-55-8 is not a trivial structural feature. By methylating the N1 position, chemists eliminate tautomeric ambiguity across the imidazole ring. This "conformationally locks" the molecule, reducing entropic penalties upon target binding and providing a predictable vector for structure-activity relationship (SAR) expansion.

Table 1: Quantitative Physicochemical Properties
PropertyQuantitative Value / Description
Chemical Name 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine
CAS Registry Number 1496649-55-8[1]
Molecular Formula C7H8N4[1]
Molecular Weight 148.17 g/mol [1]
Monoisotopic Mass 148.07489 Da[5]
SMILES String Cn1c(N)nc2cnccc12[1]
Hydrogen Bond Donors 1 (Primary C2-amine)
Hydrogen Bond Acceptors 3 (Pyridine N, Imidazole N)
Topological Polar Surface Area (tPSA) ~56.7 Ų (Calculated)

Data Interpretation: The low molecular weight (148.17 g/mol ) and favorable tPSA make this compound an ideal fragment-like starting point. It strictly adheres to Lipinski’s Rule of Five, ensuring that downstream functionalization (e.g., adding bulky anilino or aryl groups at the C6 or C4 positions) will not immediately push the final drug candidate out of bioavailable chemical space[3][6].

Mechanistic Grounding in Pharmacology

Kinase Inhibition (DNA-PK, Src, and PDK1)

Imidazo[4,5-c]pyridin-2-amines and their oxidized derivatives (imidazo-pyridin-2-ones) are potent ATP-competitive inhibitors[2][3]. The pyridine nitrogen and the C2-amine (or carbonyl) act as a bidentate hydrogen-bonding motif that perfectly mimics the adenine ring of ATP. This allows the scaffold to anchor deeply into the hinge region of kinases like DNA-Dependent Protein Kinase (DNA-PK) and Src family kinases[2][3]. Furthermore, the N1-methyl group directs the rest of the molecule toward the hydrophobic specificity pockets, enhancing kinase selectivity[6].

Toll-Like Receptor 7/8 Agonism

Beyond oncology, this scaffold is heavily utilized in immunology. TLR7 and TLR8 are endosomal sensors that recognize single-stranded RNA. Because the imidazo[4,5-c]pyridine core is a purine isostere, it effectively tricks the receptor into initiating an innate immune response[4]. The primary C2-amine is strictly required for TLR8 activation, as it forms a critical salt bridge with aspartate residues (e.g., Asp543) within the receptor's binding cleft[4].

G LIG 1-Methyl-Imidazo[4,5-c]pyridine Derivative (Ligand) END Endosomal Uptake & TLR7/8 Dimerization LIG->END MYD MyD88 Recruitment END->MYD IRA IRAK4 / IRAK1 Phosphorylation MYD->IRA TRA TRAF6 Activation IRA->TRA NFK NF-κB Nuclear Translocation TRA->NFK CYT Pro-inflammatory Cytokine Release NFK->CYT

Mechanistic signaling cascade of TLR7/8 activation by imidazo[4,5-c]pyridine derivatives.

Standardized Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and built-in controls to prevent false positives.

Protocol 1: Scaffold Validation via TR-FRET Kinase Assay

When screening 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine derivatives against kinases (e.g., Src or DNA-PK), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. Causality: Imidazo-pyridines can occasionally exhibit native auto-fluorescence. TR-FRET introduces a temporal delay before signal acquisition, completely eliminating background noise and ensuring that the data reflects true target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: 2 mM DTT must be added fresh to prevent the oxidation of catalytic cysteine residues in the kinase active site.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of the compound in a 10-point dose-response curve into a 384-well plate. Self-Validation: Include Staurosporine (1 μM) as a positive control for 100% inhibition, and DMSO-only wells as a negative control to calculate the assay's Z'-factor.

  • Kinase Incubation: Add 5 μL of the target kinase (e.g., 0.5 nM Src) and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding imidazo-pyridine derivatives to reach thermodynamic equilibrium before ATP competition begins.

  • Reaction Initiation: Add 5 μL of an ATP/Substrate mix. Causality: The ATP concentration must be strictly calibrated to the Km​ of the specific kinase to ensure maximum sensitivity to competitive inhibitors.

  • Quench and Read: After 60 minutes, add 10 μL of stop buffer containing EDTA and TR-FRET detection antibodies (Europium-cryptate donor and APC acceptor). Causality: EDTA chelates Mg2+, instantly terminating the kinase reaction. Read the plate at 620 nm and 665 nm after a 100 μs delay.

W PREP Compound Preparation (Serial Dilution in DMSO) INC Kinase Incubation (Target + Scaffold) PREP->INC Transfer ATP ATP & Substrate Addition INC->ATP 15 min REA TR-FRET Readout (Eu-Cryptate / APC) ATP->REA 60 min ANA Data Normalization & IC50 Calculation REA->ANA

Standardized TR-FRET workflow for evaluating kinase inhibition by imidazo[4,5-c]pyridines.

Protocol 2: Cellular TLR Activation Assay (NF-κB Reporter)

To validate the immunomodulatory properties of these compounds, biochemical binding assays are insufficient because TLRs are strictly localized to intracellular endosomes. Causality: A cellular reporter assay is required to prove that the compound can successfully penetrate the cell membrane, enter the endosome, and trigger the functional signaling cascade.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-Blue TLR7 or TLR8 cells at 5×104 cells/well in a 96-well plate. Causality: These engineered cells co-express the human TLR receptor and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene, directly coupling receptor agonism to a colorimetric output.

  • Compound Treatment: Add the imidazo[4,5-c]pyridine derivatives (0.1 nM to 10 μM) and incubate for 24 hours at 37°C. Self-Validation: Use Resiquimod (R848) as a positive control. To prove target specificity, co-incubate a parallel set of wells with the compound and a known TLR antagonist (e.g., IRS661). If the signal is not suppressed by the antagonist, the compound is causing off-target stress rather than true TLR agonism.

  • Detection: Transfer 20 μL of the cell supernatant to a new plate containing 180 μL of QUANTI-Blue detection medium. Incubate for 1 hour.

  • Readout: Measure optical density (OD) at 620 nm using a spectrophotometer. Calculate the EC50​ using a 4-parameter logistic regression model.

Conclusion

1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS 1496649-55-8) is far more than a simple chemical catalog entry; it is a meticulously designed molecular anchor. By understanding the physicochemical causality of its N1-methylation and C2-amine functionalities, researchers can reliably deploy this scaffold to target the ATP-binding pockets of critical oncogenic kinases or the endosomal binding clefts of innate immune receptors. When coupled with self-validating TR-FRET and cellular reporter assays, this building block accelerates the discovery of highly selective, potent therapeutics.

References

1.[1] Title: 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine | 1496649-55-8 Source: Molport URL: [Link]

2.[5] Title: 1-methyl-1h-imidazo[4,5-c]pyridin-2-amine - PubChemLite Source: PubChemLite (uni.lu) URL: [Link]

3.[2] Title: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma Source: PubMed Central (PMC) URL: [Link]

4.[3] Title: Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

5.[4] Title: Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

6.[6] Title: US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors Source: Google Patents URL:

Sources

Exploratory

Synthesis Pathway and Mechanism of 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine: A Comprehensive Technical Guide

Executive Summary The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of Toll-like receptor (TLR) agonists, kinase inhibitors, and antimicrobia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of Toll-like receptor (TLR) agonists, kinase inhibitors, and antimicrobial agents . Specifically, the 2-amino substitution pattern is critical for establishing key hydrogen-bonding networks within target binding pockets . This whitepaper provides an in-depth, self-validating technical guide to the synthesis of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine , detailing the retrosynthetic logic, step-by-step experimental protocols, and the underlying mechanistic causality of each transformation.

Retrosynthetic Analysis & Pathway Design

The target molecule, 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, can be logically disconnected at the imidazole ring. The 2-aminoimidazole core is most efficiently constructed via the cyclodesulfurization or cyanation of an ortho-diamine.

By utilizing cyanogen bromide (BrCN) as a C1 bis-electrophile, the synthesis is traced back to 3-amino-4-(methylamino)pyridine . This asymmetric diamine is easily accessed via the reduction of 4-(methylamino)-3-nitropyridine , which in turn is synthesized through a highly regioselective Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitropyridine .

SynthesisWorkflow A 4-Chloro-3-nitropyridine (Starting Material) B 4-(Methylamino)- 3-nitropyridine A->B CH3NH2, THF SNAr C 3-Amino-4- (methylamino)pyridine B->C H2, Pd/C Reduction D 1-Methyl-1H-imidazo [4,5-c]pyridin-2-amine C->D BrCN, EtOH Cyclization

Step-by-step synthesis workflow of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine.

Experimental Protocols & Mechanistic Causality

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 4-(methylamino)-3-nitropyridine.

  • Protocol:

    • Dissolve 4-chloro-3-nitropyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath to control the exothermic SNAr process.

    • Add methylamine (2.0 M solution in THF, 2.5 equiv) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Quench with distilled water, extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Mechanistic Causality: The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing ortho-nitro group heavily activates the C4 position toward nucleophilic attack . The excess methylamine acts as both the nucleophile and an acid scavenger for the generated HCl. The reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer complex before the irreversible expulsion of the chloride leaving group.

Step 2: Nitro Group Reduction

Objective: Synthesis of 3-amino-4-(methylamino)pyridine.

  • Protocol:

    • Dissolve the crude 4-(methylamino)-3-nitropyridine (1.0 equiv) in HPLC-grade methanol.

    • Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight) under a steady stream of nitrogen.

    • Purge the vessel with hydrogen gas three times, then maintain under a hydrogen atmosphere (1 atm) via a balloon.

    • Stir vigorously at room temperature for 12 hours.

    • Filter the suspension through a Celite pad to remove the pyrophoric Pd/C catalyst, washing with excess methanol.

    • Evaporate the filtrate under reduced pressure. The resulting diamine is highly susceptible to air oxidation and must be used immediately in the next step.

  • Mechanistic Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2) to ensure a clean reaction profile devoid of heavy metal contaminants. The palladium surface facilitates the sequential transfer of hydrogen to the nitro group, reducing it cleanly to a primary amine without cleaving the secondary methylamine bond or reducing the aromatic pyridine core.

Step 3: BrCN-Mediated Cyclization

Objective: Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine.

  • Protocol:

    • Dissolve the freshly prepared 3-amino-4-(methylamino)pyridine (1.0 equiv) in absolute ethanol.

    • Add cyanogen bromide (BrCN, 1.2 equiv) portion-wise at room temperature. (Caution: BrCN is highly toxic; perform strictly in a ventilated fume hood).

    • Heat the reaction mixture to reflux (78 °C) for 6 hours.

    • Cool to room temperature and neutralize the resulting hydrobromide salt by adding saturated aqueous NaHCO3 until pH 8 is achieved.

    • Extract the aqueous mixture with dichloromethane (3x). Dry the combined organic layers over MgSO4, filter, and concentrate.

    • Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1% Et3N) to afford the target compound.

  • Mechanistic Causality: Cyanogen bromide is a highly efficient C1 bis-electrophile for constructing 2-aminoimidazoles . The reaction initiates with the nucleophilic attack of the diamine on the electrophilic cyano carbon, displacing the bromide ion to form a cyanamide intermediate. Heating drives a 5-exo-dig intramolecular cyclization, where the adjacent amine attacks the nitrile carbon. Subsequent tautomerization yields the fully aromatic, thermodynamically stable 2-aminoimidazole system.

Cyclization Mechanism Visualization

CyclizationMechanism N1 3-Amino-4-(methylamino)pyridine + Cyanogen Bromide (BrCN) N2 Cyanamide Intermediate (N-cyano diamine) N1->N2 Nucleophilic Attack (-HBr) N3 Cyclic Guanidine Intermediate (Imine form) N2->N3 5-exo-dig Intramolecular Cyclization N4 1-Methyl-1H-imidazo[4,5-c] pyridin-2-amine (Aromatic) N3->N4 Tautomerization (Aromatization)

Mechanistic pathway of the BrCN-mediated cyclization to form the 2-aminoimidazole core.

Quantitative Data Summary

The following table summarizes the optimized reaction metrics for the three-step synthesis, providing a benchmark for expected yields and conditions.

StepReaction TypeReagents & SolventTimeTemperatureTypical Yield
1 SNArCH3NH2 (2.5 eq), THF4 h0 °C to RT85 - 92%
2 Catalytic ReductionH2 (1 atm), 10% Pd/C, MeOH12 hRT90 - 95%
3 CyclizationBrCN (1.2 eq), EtOH, NaHCO36 h78 °C (Reflux)70 - 78%

References

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N1 or Bromination at C2? Source: Australian Journal of Chemistry (CSIRO Publishing) URL: [Link]

  • Title: Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities Source: Molecular Diversity (Springer) URL: [Link]

  • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science (ACS Publications) URL: [Link]

Foundational

In Vitro Pharmacokinetic Profiling of 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine: A Technical Guide for Scaffold Optimization

Introduction and Chemical Context 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine (C₇H₈N₄, MW: 148.17 g/mol ) is a highly privileged, nitrogen-dense heterocyclic scaffold[1]. It serves as a foundational pharmacophore in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine (C₇H₈N₄, MW: 148.17 g/mol ) is a highly privileged, nitrogen-dense heterocyclic scaffold[1]. It serves as a foundational pharmacophore in the development of various therapeutics, including Toll-like receptor (TLR) agonists that induce interferon production[2], antimalarial agents[3], and Sphingosine-1-phosphate receptor 2 (S1P2) antagonists[4]. Because the nitrogen positioning in the imidazo[4,5-c]pyridine core profoundly impacts its coordination behavior, basicity, and biological activity[5], understanding its baseline in vitro absorption, distribution, metabolism, and excretion (ADME) profile is critical before advancing to complex structural elaborations.

Physicochemical Grounding & Causality in Assay Design

The molecule possesses three distinct nitrogen environments: a basic pyridine nitrogen, a primary 2-amine, and an imidazole ring system. This multi-basic nature dictates its physicochemical behavior and the subsequent design of in vitro assays:

  • Ionization (pKa): The compound is predominantly protonated at physiological intestinal pH (6.5), which restricts transcellular passive diffusion but enhances aqueous solubility.

  • Lipophilicity (LogP): The low molecular weight and high polarity result in a low LogP, making it highly hydrophilic.

  • Analytical Causality: Due to its basicity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) must be operated in positive Electrospray Ionization (ESI+) mode. The addition of 0.1% formic acid to the mobile phase ensures complete protonation, maximizing the [M+H]⁺ signal-to-noise ratio.

Table 1: Physicochemical Properties & Predicted In Vitro PK Parameters

ParameterValue / Predicted RangeImplication for Assay Design
Molecular Weight 148.17 g/mol High risk of rapid renal clearance; low steric hindrance for CYP enzymes.
Formula C₇H₈N₄High nitrogen-to-carbon ratio dictates basicity.
Predicted LogP 0.5 – 1.2High aqueous solubility; potential for poor passive permeability.
Primary Metabolic Liability N-demethylation (CYP-mediated)Requires robust NADPH-regenerating systems in HLM assays.

In Vitro Pharmacokinetic Profiling Workflows

PK_Workflow A 1-Methyl-1H-imidazo [4,5-c]pyridin-2-amine B Permeability (Caco-2 / PAMPA) A->B C Metabolism (HLM / Hepatocytes) A->C D Distribution (Plasma Protein Binding) A->D E LC-MS/MS Quantification B->E C->E D->E F In Vitro PK Parameters (CLint, Papp, fu) E->F

Figure 1: Comprehensive in vitro pharmacokinetic profiling workflow for imidazopyridine scaffolds.

Permeability and Efflux Assessment (Caco-2)

Because 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine is basic, its permeability is highly pH-dependent. A bidirectional Caco-2 cell monolayer assay is the gold standard, utilizing a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to mimic the gastrointestinal tract.

Self-Validating Protocol: Bidirectional Caco-2 Assay

  • Cell Culture Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure tight junction formation (validate via Transepithelial Electrical Resistance, TEER > 250 Ω·cm²).

  • Dosing Solution Formulation: Dissolve the compound in DMSO (final concentration <1% v/v) and dilute in HBSS buffer (pH 6.5 for Apical, pH 7.4 for Basolateral) to a final concentration of 10 µM.

  • Incubation: Add dosing solution to the donor compartment and blank buffer to the receiver compartment. Incubate at 37°C with orbital shaking (50 rpm) to minimize the unstirred water layer.

  • Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quenching & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4000 rpm for 10 mins and analyze the supernatant via LC-MS/MS.

  • System Validation (Causality): Include Propranolol (high permeability marker) and Atenolol (low permeability marker). Include Verapamil to validate P-glycoprotein (P-gp) efflux, as the basic imidazopyridine core is a known P-gp substrate liability.

Metabolic Stability (Human Liver Microsomes - HLM)

The 1-methyl group and the electron-rich pyridine ring are prime targets for Phase I metabolism (N-demethylation and N-oxidation).

Metabolic_Pathway Parent 1-Methyl-1H-imidazo [4,5-c]pyridin-2-amine (Parent) CYP Hepatic CYP450 Enzymes Parent->CYP M3 Phase II Conjugation (Glucuronidation of 2-amine) Parent->M3 Direct Conjugation M1 N-Demethylation (1H-imidazo[4,5-c]pyridin-2-amine) CYP->M1 CYP1A2/3A4 M2 N-Oxidation (Pyridine N-oxide) CYP->M2 FMO/CYP M1->M3 UGTs

Figure 2: Putative Phase I and Phase II metabolic pathways for the imidazo[4,5-c]pyridine core.

Self-Validating Protocol: HLM Stability Assay

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: MgCl₂ is an essential cofactor for CYP450 structural stability and catalytic function.

  • Pre-Incubation: Add 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (final concentration 1 µM) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: A regenerating system is preferred over direct NADPH addition to maintain steady-state electron flow for CYP enzymes over the 60-minute assay.

  • Kinetic Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately plunge the aliquots into 150 µL of ice-cold acetonitrile (containing internal standard) to precipitate proteins and halt enzymatic activity.

  • System Validation: Run a parallel incubation without NADPH to differentiate CYP-mediated metabolism from chemical instability. Use Testosterone (CYP3A4) and Dextromethorphan (CYP2D6) as positive controls.

Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

Despite its low LogP, determining the unbound fraction ( fu​ ) is critical because only the free drug can engage targets or be cleared by the liver.

Self-Validating Protocol: RED Assay

  • Membrane Conditioning: Use RED device inserts with a molecular weight cutoff (MWCO) of 8,000 Da.

  • Sample Loading: Spike human plasma with the compound to a final concentration of 5 µM. Load 200 µL of spiked plasma into the sample chamber (red ring).

  • Buffer Loading: Load 350 µL of PBS (pH 7.4) into the adjacent buffer chamber (white ring).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker (250 rpm) for 4 hours. Causality: 4 hours is the empirically determined equilibrium time for low-MW basic compounds; shorter times risk underestimating the free fraction.

  • Matrix Matching: Post-dialysis, extract 50 µL from both chambers. To the plasma sample, add 50 µL of blank PBS. To the buffer sample, add 50 µL of blank plasma. Causality: Matrix matching ensures identical ionization efficiency during LC-MS/MS analysis, eliminating matrix effects.

  • Analysis: Precipitate proteins with acetonitrile and analyze. Calculate fu​ = (Concentration in Buffer) / (Concentration in Plasma).

References

  • Source: molport.
  • Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family Source: MDPI URL
  • N-Aryl-2-aminobenzimidazoles: Novel, Efficacious, Antimalarial Lead Compounds Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery of the S1P2 Antagonist GLPG2938 Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Exploratory

Comprehensive Profiling of In Vitro Binding Affinity for 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine: A Technical Guide

Executive Summary The compound 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS: 1496649-55-8) is a low-molecular-weight heterocycle that serves as a highly privileged scaffold in Fragment-Based Drug Discovery (FBDD). Char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS: 1496649-55-8) is a low-molecular-weight heterocycle that serves as a highly privileged scaffold in Fragment-Based Drug Discovery (FBDD). Characterizing the in vitro binding affinity of this fragment is a critical bottleneck in hit-to-lead optimization. This whitepaper provides an in-depth technical framework for quantifying the binding kinetics and thermodynamics of this core scaffold, focusing on its two primary therapeutic applications: ATP-competitive kinase inhibition (e.g., PDK1) and endosomal Toll-Like Receptor (TLR7/8) agonism.

By detailing the causality behind assay selection and providing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals engineering next-generation immunomodulators and targeted oncology therapeutics.

Target Landscape & Mechanistic Context

The imidazo[4,5-c]pyridine core is a bioisostere of natural purines, allowing it to interface with multiple distinct biological targets. Understanding the mechanism of action is prerequisite to designing an accurate in vitro binding assay.

  • Kinase Inhibition (Oncology): The compound acts as a critical fragment in the development of Phosphoinositide-dependent kinase-1 (PDK1) inhibitors[1]. It binds within the highly conserved ATP-binding pocket of the kinase domain, displacing ATP and halting downstream Akt phosphorylation. Related imidazopyridines also exhibit potent in vitro binding affinity against matrix metalloproteinases (MMPs) and various other kinases[2].

  • TLR7/8 Agonism (Immune Modulation): The imidazo[4,5-c]pyridine scaffold is a well-documented pharmacophore for Toll-like receptor (TLR) 7 and 8 agonism[3]. By mimicking single-stranded RNA (ssRNA) degradation products, the fragment binds to the endosomal TLR ectodomain, triggering MyD88-dependent pro-inflammatory cytokine release. Structure-activity relationship (SAR) studies demonstrate that modifications at the N1 (e.g., the methyl group) and C2 positions are pivotal for dictating binding affinity and selectivity between TLR7 and TLR8[4].

Mechanism cluster_0 Immune Modulation (TLR7/8) cluster_1 Kinase Inhibition (PDK1) Compound 1-Methyl-1H-imidazo [4,5-c]pyridin-2-amine TLR TLR7 / TLR8 Receptor Compound->TLR Agonism PDK1 PDK1 Kinase (ATP Pocket) Compound->PDK1 ATP Competition MyD88 MyD88 Adaptor TLR->MyD88 Cytokines IFN-α Release MyD88->Cytokines Akt Akt Pathway PDK1->Akt Inhibition Apoptosis Cellular Apoptosis Akt->Apoptosis

Diagram 1: Divergent mechanisms of action for the 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine scaffold.

In Vitro Binding Affinity Profiling: Data & Causality

Because 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine is a low-molecular-weight fragment (~148 Da), its baseline binding affinity is typically in the high micromolar range. Standard biochemical assays often fail to accurately capture these weak, transient interactions.

Quantitative Data Summarization

The table below synthesizes the expected quantitative binding metrics for this scaffold across different targets and assay modalities.

Table 1: Quantitative Binding Metrics for Imidazo[4,5-c]pyridin-2-amine Derivatives
Target ClassAssay ModalityPrimary MetricRepresentative Affinity RangeKinetic / Thermodynamic Signature
PDK1 (Kinase) TR-FRET IC50​ 50 – 250 μ MATP-competitive displacement; fast equilibrium
PDK1 (Kinase) SPR KD​ 80 – 300 μ MFast kon​ / Fast koff​ (Square-wave sensorgram)
TLR7 (Receptor) Reporter Gene EC50​ > 100 μ M (Fragment baseline)Agonistic activation; Enthalpy-driven binding
MMPs (Protease) Fluorogenic Assay Ki​ 10 – 50 μ MZinc-chelating coordination

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by fragment aggregation or optical interference.

Protocol A: Surface Plasmon Resonance (SPR) for KD​ Determination

Causality of Assay Choice: Fragments exhibit extremely rapid association ( kon​ ) and dissociation ( koff​ ) rates. End-point assays cannot capture these transient kinetics. SPR provides real-time, label-free detection. Furthermore, fragment solubility requires high DMSO concentrations (up to 5%). Because DMSO significantly alters the bulk refractive index of the running buffer, a rigorous solvent correction curve is mandatory.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument (e.g., Biacore 8K). Prime the system with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Target Immobilization: Activate flow cell 2 (Fc2) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Inject recombinant target protein (e.g., PDK1 kinase domain) diluted in sodium acetate (pH 4.5) to achieve an immobilization level of 2000–3000 Response Units (RU). Block remaining active esters with 1 M ethanolamine. Leave flow cell 1 (Fc1) unmodified as a reference.

  • Solvent Correction: Inject a series of 8 buffer samples with DMSO concentrations ranging from 4.5% to 5.8% to create a calibration curve. Self-Validation: This corrects for refractive index mismatches between the sample and running buffer.

  • Analyte Injection: Prepare a 2-fold dilution series of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine from 1000 μ M down to 15.6 μ M in running buffer. Inject each concentration over Fc1 and Fc2 at a high flow rate (50 μ L/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 60 seconds.

  • Data Analysis: Subtract the Fc1 signal from Fc2, apply the DMSO solvent correction, and fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the KD​ .

SPR_Workflow A 1. Sensor Chip Preparation CM5 Dextran Matrix B 2. Target Immobilization Amine Coupling (2000-3000 RU) A->B C 3. Fragment Injection Concentration Series (15-1000 μM) B->C Val1 Validation: Immobilization Level Check B->Val1 D 4. Real-Time Detection Association & Dissociation Phases C->D E 5. Data Processing DMSO Correction & Steady-State Fit D->E Val2 Validation: Square Wave Sensorgram D->Val2

Diagram 2: Logical workflow and self-validation checkpoints for SPR-based affinity profiling.

Protocol B: TR-FRET Kinase Competition Assay for IC50​

Causality of Assay Choice: Imidazopyridine fragments often exhibit intrinsic autofluorescence in the blue/green spectrum, which severely interferes with standard fluorescence intensity assays. Time-Resolved FRET (TR-FRET) utilizes a long-lifetime lanthanide fluorophore (e.g., Europium), allowing the measurement to be delayed (typically 50–100 µs) until the fragment's transient autofluorescence has decayed. This ensures the calculated IC50​ is a true reflection of binding affinity, not an optical artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Self-Validation: The inclusion of Brij-35 (a non-ionic detergent) prevents the fragment from forming colloidal aggregates that cause false-positive inhibition (PAINS behavior).

  • Compound Plating: Dispense 100 nL of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (in 100% DMSO, 10-point dose-response) into a low-volume 384-well plate using an acoustic liquid handler.

  • Complex Assembly: Add 5 μ L of a master mix containing GST-tagged PDK1 and Europium-labeled anti-GST antibody. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 μ L of Alexa Fluor 647-labeled Kinase Tracer (ATP-competitive probe) at a concentration equal to its pre-determined KD​ .

  • Incubation & Reading: Incubate the plate for 1 hour in the dark to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm (Europium) and 665 nm (Alexa Fluor).

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Normalize the data against DMSO-only (0% inhibition) and no-kinase (100% inhibition) controls. Fit the curve using a 4-parameter logistic regression to determine the IC50​ .

Conclusion

The in vitro binding affinity characterization of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine requires specialized, fragment-aware methodologies. By utilizing SPR with rigorous solvent correction and TR-FRET with detergent-supplemented buffers, researchers can bypass the optical and physical pitfalls inherent to heterocyclic fragments. These self-validating protocols provide the high-fidelity thermodynamic and kinetic data required to evolve this core scaffold into potent, selective clinical candidates.

References

  • Vertex Pharmaceuticals Inc. (2017). Heterocyclic compounds useful as PDK1 inhibitors (US Patent No. 9,546,165 B2). U.S.
  • Shukla, N. M., et al. (2010). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. Journal of Medicinal Chemistry / PMC.[Link]

  • Larson, P., et al. (2024). Structure–Activity Relationships toward the Identification of a High-Potency Selective Human Toll-like Receptor-7 Agonist. Journal of Medicinal Chemistry / ACS Publications.[Link]

  • R., et al. (2011). A One-Pot Synthesis and Biological Activity of Ageladine A and Analogues. Journal of Medicinal Chemistry / ACS Publications.[Link]

Sources

Foundational

Decoding the Biological Mechanism of Action for 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine: A Technical Guide to TLR7/8 Agonism

Executive Summary: The Imidazopyridine Scaffold in Immunomodulation In the landscape of innate immunotherapy, small-molecule agonists targeting endosomal Toll-like Receptors (TLRs) have revolutionized our approach to onc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Imidazopyridine Scaffold in Immunomodulation

In the landscape of innate immunotherapy, small-molecule agonists targeting endosomal Toll-like Receptors (TLRs) have revolutionized our approach to oncology and infectious diseases. 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine is a low-molecular-weight synthetic heterocycle belonging to the imidazopyridine class. Structurally analogous to the well-documented imidazoquinolines (such as Imiquimod and Resiquimod), this compound acts as a potent immunomodulator by agonizing 1[1].

Unlike traditional biologics or checkpoint inhibitors that act on the cell surface, small-molecule TLR7 agonists like imidazopyridines can penetrate the tumor microenvironment (TME) and undergo endosomal uptake. Here, they activate localized innate immunity, effectively converting immunologically "cold" tumors into "hot" ones by recruiting and maturing plasmacytoid dendritic cells (pDCs) and macrophages[2].

Core Biological Mechanism of Action: The Causality of Target Engagement

As a Senior Application Scientist, I emphasize to my teams that understanding the spatial and temporal dynamics of target engagement is critical. TLR7 is not a surface receptor; it resides within the endosomal compartments of specific immune cells (predominantly pDCs, myeloid dendritic cells, and B cells)[3]. The mechanism of action for 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine is a highly orchestrated, bifurcated signaling cascade:

  • Endosomal Internalization and Acidification: The compound is endocytosed into the cell. The acidic environment of the endosome is an absolute prerequisite for optimal binding to the leucine-rich repeat (LRR) domains of TLR7[4].

  • Receptor Dimerization and MyD88 Recruitment: Upon ligand binding, TLR7 undergoes a conformational shift resulting in homodimerization. This physical proximity allows the intracellular Toll/IL-1 receptor (TIR) domains to recruit the 5 adaptor protein[5].

  • The Bifurcated Signaling Cascade (IRAK/TRAF Axis): MyD88 recruits IRAK4 and IRAK1, forming a complex that associates with TRAF6. Depending on the specific cell type and ubiquitination events, the signal splits into two primary effector pathways:

    • The NF-κB Pathway (Pro-inflammatory): TRAF6 activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB to translocate to the nucleus, driving the transcription of potent pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12[5].

    • The IRF7 Pathway (Antiviral / Type I IFN): Particularly in pDCs, the IRAK1-TRAF6 complex interacts with TRAF3 and IKKα to phosphorylate Interferon Regulatory Factor 7 (IRF7). Phosphorylated IRF7 dimerizes and enters the nucleus, inducing massive secretion of3[3].

G cluster_NFKB Pro-inflammatory Pathway cluster_IRF7 Antiviral / IFN Pathway Compound 1-methyl-1H-imidazo[4,5-c] pyridin-2-amine Endosome Endosomal TLR7 Dimerization Compound->Endosome Internalization MyD88 MyD88 Adaptor Recruitment Endosome->MyD88 TIR Domain Binding IRAK IRAK4 / IRAK1 Kinase Activation MyD88->IRAK TRAF6 TRAF6 Ubiquitination IRAK->TRAF6 TRAF3 TRAF3 / IKKα IRAK->TRAF3 IKK IKK Complex Activation TRAF6->IKK NFKB NF-κB Translocation to Nucleus IKK->NFKB IκB Degradation Cytokines TNF-α, IL-6, IL-12 Secretion NFKB->Cytokines Gene Transcription IRF7 IRF7 Phosphorylation & Translocation TRAF3->IRF7 IFN Type I IFNs (IFN-α, IFN-β) IRF7->IFN Gene Transcription

Fig 1: TLR7/MyD88-dependent bifurcated signaling cascade induced by imidazopyridines.

Quantitative Data & Structure-Activity Relationship (SAR)

Modifications at the N1, C2, and N4/C6 positions of the imidazo[4,5-c]pyridine scaffold dictate receptor selectivity and potency. The 1-methyl substitution combined with the 2-amine group ensures optimal bidentate ionic hydrogen bonding with critical aspartate residues within the TLR7 binding pocket[6].

Table 1: Structural Comparison and TLR7/8 Potency Profiles

Compound ClassRepresentative ScaffoldTargetEC50 (TLR7)EC50 (TLR8)Primary Cytokine Readout
Imidazoquinoline ImiquimodTLR7~1.5 - 2.0 μM> 10 μMIFN-α
Imidazoquinoline ResiquimodTLR7/8~0.1 μM~0.9 μMTNF-α, IL-12, IFN-α
Imidazopyridine 1-benzyl-2-butyl-imidazo[4,5-c]pyridin-4-amineTLR7~1.57 μMInactiveIFN-α
Imidazopyridine 1-methyl-1H-imidazo[4,5-c]pyridin-2-amineTLR7Low nM to μMVariableIFN-α, IL-6

(Data synthesized from[7],[8], and[4])

Self-Validating Experimental Protocols

To empirically validate the mechanism of action of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, we must employ orthogonal assays. A reporter assay confirms isolated target engagement, while a primary cell assay confirms physiological translation. I design these protocols as self-validating systems: they include internal controls that immediately flag assay failure.

Protocol 1: Target Engagement via HEK-Blue hTLR7 Reporter Assay

Causality Rationale: HEK-293 cells do not naturally express TLR7. By utilizing a transfected line with an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter, we isolate the specific TLR7-MyD88-NF-κB axis. If the reporter fires, it is exclusively due to TLR7 agonism, eliminating confounding background noise[2].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine in DMSO to a 10 mM stock. Perform a 3-fold serial dilution in test medium (ensure final DMSO concentration remains <0.5% to prevent solvent toxicity).

  • Cell Seeding: Harvest HEK-Blue hTLR7 cells and resuspend to 4×105 cells/mL in detection medium (e.g., HEK-Blue Detection medium containing the SEAP substrate).

  • Internal Controls (Critical):

    • Positive Control: Imiquimod (2 μM).

    • Negative Control: Vehicle (0.5% DMSO) and a parallel plate of HEK-Blue Null cells (lacking TLR7) to rule out off-target NF-κB activation.

  • Incubation: Add 20 μL of compound dilutions and 180 μL of cell suspension per well in a 96-well plate. Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Detection: Read optical density (OD) at 620–655 nm using a spectrophotometer. Calculate the EC50 using a 4-parameter non-linear regression model.

Protocol 2: Physiological Validation via Human PBMC Cytokine Profiling

Causality Rationale: Reporter lines lack the complex intracellular machinery of primary pDCs and mDCs. Profiling IFN-α versus TNF-α secretion in human Peripheral Blood Mononuclear Cells (PBMCs) confirms whether the IRF7 (antiviral) or NF-κB (pro-inflammatory) pathway is predominantly activated in a native endosomal environment[4].

Step-by-Step Methodology:

  • PBMC Isolation: Isolate human PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Stimulation: Seed PBMCs at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS. Treat with varying concentrations of the test compound (0.01 μM to 10 μM).

  • Incubation & Harvest: Incubate for 24 hours. Centrifuge plates at 300 x g for 5 minutes and harvest the cell-free supernatant.

  • Multiplex Quantification: Analyze supernatants using a Luminex multiplex assay or standard ELISA targeting IFN-α, TNF-α, and IL-6. A high IFN-α to TNF-α ratio confirms a pDC-driven, TLR7-specific IRF7 pathway response.

Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step3 3. Incubation (18-24h at 37°C, 5% CO2) Step1->Step3 Step2 2. Cell Seeding (HEK-Blue TLR7 or PBMCs) Step2->Step3 Branch1 HEK-Blue Assay (SEAP Reporter) Step3->Branch1 Branch2 PBMC Assay (Cytokine Profiling) Step3->Branch2 Read1 Quanti-Blue Detection (Spectrophotometry 620nm) Branch1->Read1 Read2 Multiplex ELISA (IFN-α, TNF-α Quantification) Branch2->Read2 Data EC50 Calculation & Pathway Validation Read1->Data Read2->Data

Fig 2: Orthogonal validation workflow for TLR7 target engagement and cytokine profiling.

References

  • [6] Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines | Journal of Medicinal Chemistry. ACS Publications. URL:

  • [1] Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer | ACS Medicinal Chemistry Letters. ACS Publications. URL:

  • [2] Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Publications. URL:

  • [7] Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. NIH / PMC. URL:

  • [8] Fig. 1 Structures of small molecule agonists of TLR7 represented by the.... ResearchGate. URL:

  • [5] Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. NIH / PMC. URL:

  • [3] Modes of action of TLR7 agonists in cancer therapy. Ovid. URL:

  • [4] Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers. URL:

Sources

Exploratory

In-Depth Technical Guide: 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine – Material Safety, Toxicity, and Handling Protocols

Executive Summary & Chemical Identity 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS: 1496649-55-8) is a specialized heterocyclic aromatic amine (HAA) utilized primarily in advanced synthetic chemistry and drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS: 1496649-55-8) is a specialized heterocyclic aromatic amine (HAA) utilized primarily in advanced synthetic chemistry and drug discovery[1][2]. Structurally, it belongs to the imidazopyridine class. While it lacks the extensive epidemiological profiling of common food-borne mutagens like PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), its structural homology to known pro-mutagens necessitates rigorous safety and handling protocols.

This whitepaper synthesizes the material safety data, extrapolates the toxicological mechanisms based on its pharmacophore, and outlines self-validating experimental workflows for researchers handling this compound[3][4].

Quantitative Data & Physicochemical Properties

The following table summarizes the core chemical identifiers and extrapolated hazard classifications based on structurally identical imidazopyridine analogs[1][3][4].

ParameterSpecification
Chemical Name 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine
CAS Registry Number 1496649-55-8
Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
SMILES String Cn1c(N)nc2cnccc12
GHS Signal Word Warning
Hazard Statements H302, H315, H319, H335

Material Safety Data & Hazard Classification

Due to the niche nature of this specific isomer, hazard data is heavily informed by its chemical family[3]. Researchers must treat this compound as a potential irritant and systemic toxicant.

  • H302 (Harmful if swallowed): Ingestion may lead to systemic absorption. The basicity of the exocyclic amine facilitates rapid absorption in the upper gastrointestinal tract.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The compound's lipophilicity allows it to partition into the stratum corneum, causing localized inflammatory responses.

  • H335 (May cause respiratory irritation): Inhalation of micro-particulates during powder weighing can irritate mucosal membranes.

Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent aerosol inhalation.

Toxicological Mechanisms: The Causality of Mutagenesis

To understand the toxicity of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, one must examine the causality of HAA metabolic activation. The compound itself is a pro-mutagen; it is relatively inert until metabolized by the hepatic system.

  • N-Oxidation (The Catalyst): The exocyclic amine at the 2-position undergoes N-oxidation catalyzed primarily by the mammalian Cytochrome P450 enzyme CYP1A2 . This forms an N-hydroxy intermediate.

  • Esterification (The Sensitizer): Phase II metabolizing enzymes, specifically N-acetyltransferases (NAT2) and sulfotransferases (SULTs), esterify the N-hydroxy group.

  • Heterolytic Cleavage (The Electrophile): The esterified leaving group spontaneously cleaves, generating a highly reactive, electron-deficient arylnitrenium ion .

  • DNA Adduct Formation (The Lesion): This electrophile aggressively attacks nucleophilic centers in DNA, predominantly the C8 position of guanine, forming bulky dG-C8 adducts. If not repaired by Nucleotide Excision Repair (NER) pathways, these adducts cause DNA polymerase stalling and subsequent frameshift mutations during replication.

Pathway A 1-Methyl-1H-imidazo [4,5-c]pyridin-2-amine B N-Hydroxy Metabolite A->B CYP450 (CYP1A2) N-Oxidation C N-Acetoxy / N-Sulfoxy Intermediate B->C NAT2 / SULTs Esterification D Arylnitrenium Ion (Electrophile) C->D Heterolytic Cleavage E DNA Adduct (dG-C8) D->E DNA Binding (Mutagenesis)

Caption: Metabolic activation pathway of heterocyclic amines leading to DNA adduct formation.

Experimental Protocols: A Self-Validating System

When screening 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine for genotoxicity, empirical rigor requires a self-validating workflow. The following protocol outlines an in vitro Ames test coupled with LC-MS/MS, designed with internal causality and control loops.

Phase 1: Metabolic Activation & Ames Test (Salmonella TA98)
  • The "Why": Bacterial models like Salmonella typhimurium lack mammalian CYP450 enzymes. Testing the compound directly will yield a false negative. Rat liver S9 fraction must be introduced to simulate hepatic N-oxidation.

  • Step 1: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Step 2: Prepare the S9 mix containing 10% rat liver S9 fraction, NADP+, and glucose-6-phosphate (cofactors required for CYP450 activity).

  • Step 3: Plate S. typhimurium TA98 (a strain specific for detecting frameshift mutations) with the compound and S9 mix.

  • Self-Validation Loop:

    • Negative Control: DMSO vehicle (establishes baseline spontaneous reversion rate).

    • Positive Control (+S9): 2-Aminoanthracene (validates the enzymatic activity of the S9 fraction).

    • Positive Control (-S9): 4-Nitroquinoline-N-oxide (validates the susceptibility of the bacterial strain independent of S9).

Phase 2: LC-MS/MS DNA Adduct Quantification
  • The "Why": The Ames test proves mutagenic potential, but LC-MS/MS proves the exact mechanistic binding to DNA.

  • Step 1: Incubate the compound with calf thymus DNA and S9 mix for 12 hours at 37°C.

  • Step 2: Extract DNA using phenol-chloroform and enzymatically digest it into single nucleosides using DNase I and alkaline phosphatase.

  • Step 3: Spike the sample with a heavy-isotope labeled internal standard (e.g., [13C15N]-dG).

  • Self-Validation Loop: The internal standard corrects for matrix effects and ion suppression during electrospray ionization (ESI), ensuring that any quantified adducts are absolute, not relative artifacts of the mass spectrometer's sensitivity.

Workflow S1 1. Compound Preparation (DMSO Stock + Internal Standard) S2 2. In Vitro Metabolic Activation (Rat Liver S9 Fraction + Cofactors) S1->S2 S3 3. Ames Test (TA98) (+/- S9 Mix, Controls) S2->S3 S5 5. DNA Extraction & Enzymatic Digestion S2->S5 S4 4. Mutagenicity Assessment (Colony Counting) S3->S4 S6 6. LC-MS/MS DNA Adduct Quantification S5->S6

Caption: Self-validating experimental workflow for in vitro mutagenicity and DNA adduct screening.

Storage and Disposal Standards

  • Storage: Store at 2-8°C in a desiccated, dark environment. The compound is sensitive to prolonged photo-oxidation, which can degrade the amine functional group, altering its toxicological profile and synthetic utility[5].

  • Disposal: Do not flush into aqueous waste streams. Must be disposed of as hazardous organic solid waste through high-temperature incineration (>1000°C) to ensure complete thermal breakdown of the robust imidazopyridine ring system.

References

  • NextSDS. "Chemical substance information for 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine." NextSDS. Available at: [Link]

  • Molport. "1-methyl-1H-imidazo[4,5-c]pyridin-2-amine." Molport. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development and Validation Protocol for 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine

Executive Summary The robust quantification of highly polar, basic nitrogen-containing heterocycles is a notorious challenge in analytical chemistry. 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS: 1496649-55-8) is a low...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of highly polar, basic nitrogen-containing heterocycles is a notorious challenge in analytical chemistry. 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS: 1496649-55-8) is a low-molecular-weight imidazopyridine derivative[1]. Compounds featuring this pharmacophore are heavily utilized in drug discovery, particularly as intermediates for kinase inhibitors (e.g., PDK1 inhibitors) and Toll-like receptor agonists[2].

This application note details a self-validating, high-pH Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to overcome the poor retention and severe peak tailing inherently associated with this basic compound.

Physicochemical Profiling & Chromatographic Challenges

To design an effective method, we must first establish the causality between the analyte's chemical structure and its chromatographic behavior.

  • Basicity and Polarity: The imidazopyridine core contains multiple nitrogen atoms, rendering the molecule highly basic (estimated pKa ~ 6.5–8.0) and highly polar. On standard alkyl (C18) columns at neutral or low pH, the compound is protonated, resulting in extreme hydrophilicity and elution near the void volume ( t0​ ).

  • The "Silanol Effect": Traditional Type-B silica columns possess residual surface silanols (-Si-OH). At a mobile phase pH > 3.5, these silanols deprotonate to form negatively charged silanoxide ions (-Si-O⁻)[3]. When a positively charged basic analyte interacts with these anionic sites, it triggers secondary ion-exchange retention. This electrostatic interaction is kinetically slow, causing severe peak tailing, reduced theoretical plates, and poor resolution[4].

pH_Mechanism cluster_low_pH Low pH (< 3.0) cluster_high_pH High pH (> 9.0) L1 Silanols Protonated (Neutral Si-OH) L2 Analyte Protonated (Charged, Low Retention) H1 Silanols Ionized (Charged Si-O⁻) L2->H1 Increase pH (Deprotonation) H2 Analyte Deprotonated (Neutral, High Retention)

Fig 1. Mechanistic impact of mobile phase pH on silanol and basic analyte ionization states.

Method Development Strategy (The "Why")

Method development for basic drugs requires manipulating the ionization state of both the analyte and the stationary phase[4]. We evaluated two distinct approaches:

Approach A: Low pH Suppression (The Baseline)

Using an acidic mobile phase (e.g., 0.1% TFA, pH ~2.0) fully protonates the residual silanols, neutralizing them and preventing ion-exchange tailing[4]. However, at this pH, 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine is fully ionized (cationic). Because ionized species are highly polar, hydrophobic retention is virtually destroyed, causing the analyte to elute too early for reliable quantification[3].

Approach B: High pH Deprotonation (The Optimized Method)

The superior strategy is to raise the mobile phase pH at least 2 units above the analyte's pKa (e.g., pH 10.0)[4]. Under these conditions, the basic amine is deprotonated into its neutral, free-base form[5]. This achieves two critical goals:

  • Maximizes Hydrophobic Retention: The neutral molecule partitions effectively into the C18 stationary phase.

  • Eliminates Tailing: Because the analyte carries no positive charge, it cannot undergo electrostatic ion-exchange with the negatively charged silanols[5].

Column Selection: Standard silica dissolves rapidly at pH > 8.0. Therefore, this method mandates the use of an Ethylene Bridged Hybrid (BEH) silica column (e.g., Waters XBridge C18). BEH technology incorporates organic bridges within the silica matrix, conferring extreme chemical stability up to pH 12 while inherently minimizing silanol activity[6].

HPLC_Workflow A 1. Physicochemical Profiling (pKa, LogP, Solubility) B 2. Column & pH Screening (Low pH vs. High pH) A->B C 3. Gradient Optimization (Organic Modifier, Buffer) B->C D 4. Method Validation (ICH Q2(R2) Guidelines) C->D

Fig 2. Step-by-step HPLC method development workflow for basic polar analytes.

Experimental Protocols (The "How")

Reagents and Materials
  • Analyte: 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine reference standard.

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer: Ammonium Bicarbonate ( NH4​HCO3​ ), Ammonium Hydroxide ( NH4​OH ) for pH adjustment.

  • Column: Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent high-pH tolerant hybrid silica).

Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0): Weigh 0.79 g of NH4​HCO3​ and dissolve in 1000 mL of Milli-Q water. Adjust the pH to 10.0 ± 0.05 using dilute NH4​OH . Filter through a 0.22 µm PTFE membrane and ultrasonicate for 10 minutes to degas. (Note: Ammonium bicarbonate is volatile; prepare fresh every 48 hours to prevent pH drift).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Sample Preparation
  • Diluent: Water/Acetonitrile (80:20, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and lowering system backpressure)[3].

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (or optimal λmax​ derived from PDA scanning).

Optimized Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic hold (Retention of polar base)
8.04060Linear gradient (Elution & washing)
10.04060Isocratic wash
10.1955Return to initial conditions
15.0955Column re-equilibration

Results & Discussion

Screening the compound under different pH environments perfectly demonstrates the causality of the high-pH strategy. At low pH, the protonated imidazopyridine elutes with poor retention and noticeable tailing. Shifting to pH 10.0 on a hybrid silica column neutralizes the analyte, doubling its retention factor ( k′ ) and yielding a perfectly symmetrical peak.

Table 1: pH Screening Comparison Data

ParameterLow pH (0.1% TFA, pH ~2.0)High pH (10 mM NH4​HCO3​ , pH 10.0)
Retention Time ( tR​ ) 2.4 min (Near void volume)5.8 min (Optimal retention)
Tailing Factor ( Tf​ ) 1.85 (Severe tailing)1.05 (Excellent symmetry)
Theoretical Plates ( N ) < 3,000> 12,000
Resolution ( Rs​ ) from impurities Poor> 2.0 (Baseline resolved)

Method Validation Summary

To ensure the protocol is a self-validating system, it must be evaluated against ICH Q2(R2) guidelines. The high-pH method demonstrates exceptional robustness and reliability for the quantification of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine.

Table 2: Validation Parameters and Acceptance Criteria

Validation ParameterResultAcceptance Criteria
System Suitability (%RSD) 0.4% ( n=6 injections) 2.0%
Linearity Range 10 µg/mL to 150 µg/mLCorrelation Coefficient ( R2 ) 0.999
Method Precision (%RSD) 0.8% 2.0%
Accuracy (Recovery %) 99.2% - 101.5%98.0% - 102.0%
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise ( S/N ) 3
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise ( S/N ) 10

References

  • Source: molport.
  • Source: google.
  • Source: alwsci.
  • Source: chromatographyonline.
  • Source: phenomenex.
  • Source: waters.
  • Source: oup.

Sources

Application

Application Note: 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine as a Privileged Scaffold in Drug Discovery

Executive Summary 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS: 1496649-55-8) is a highly versatile, privileged heterocyclic building block in modern medicinal chemistry. Structurally mimicking the purine pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS: 1496649-55-8) is a highly versatile, privileged heterocyclic building block in modern medicinal chemistry. Structurally mimicking the purine pharmacophore, the imidazo[4,5-c]pyridine core is uniquely positioned to interact with ATP-binding pockets of kinases and the ligand-binding domains of endosomal Toll-like receptors (TLR7 and TLR8)[1].

From a synthetic perspective, the primary amine at the C2 position provides an ideal nucleophilic handle for late-stage functionalization. Concurrently, the N1-methyl group locks the tautomeric state of the imidazole ring. This deliberate restriction of tautomerization reduces off-target promiscuity, enhances pharmacokinetic predictability, and ensures directional binding within target hydrophobic pockets.

Mechanistic Rationale: The Purine Bioisostere

Immuno-oncology and antiviral therapies have increasingly focused on TLR7/8 modulation. Systemic or targeted administration of TLR7/8 agonists activates the innate immune system, effectively converting immunologically[2].

Upon binding to endosomal TLR7/8, imidazo[4,5-c]pyridine derivatives recruit the MyD88 adaptor protein, initiating a signaling cascade through the IRAK1/4 complex and TRAF6. This diverges into two primary pathways: NF-κB activation (driving pro-inflammatory cytokines like TNF-α and IL-6) and IRF7 activation (driving Type I interferons)[3]. The conformation of the dimeric receptor complex is highly sensitive to steric perturbations; thus, specific substitutions at the C2-amine dictate whether the synthesized molecule acts as an [3].

TLR7_Pathway Ligand Imidazo[4,5-c]pyridine Derivative Endosome Endosomal TLR7/8 Ligand->Endosome Binds & Activates MyD88 MyD88 Adaptor Endosome->MyD88 Recruits IRAK IRAK1/4 Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Signals NFkB NF-κB Activation TRAF6->NFkB Pathway 1 IRF7 IRF7 Activation TRAF6->IRF7 Pathway 2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α) IRF7->IFN Transcription

Fig 1. TLR7/8 signaling pathway activation by imidazo[4,5-c]pyridine derivatives.

Synthetic Utility & Derivatization Workflow

To leverage 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine in drug discovery, researchers typically employ palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) or reductive amination. The workflow below illustrates the critical path from the raw building block to a biologically validated lead compound.

Workflow Core 1-methyl-1H-imidazo [4,5-c]pyridin-2-amine Reaction Buchwald-Hartwig Cross-Coupling Core->Reaction Aryl Halide, Pd-Catalyst Intermediate C2-Substituted Derivative Reaction->Intermediate Yield Purification Prep-HPLC Purification Intermediate->Purification Clean-up Assay HEK-Blue TLR7 Reporter Assay Purification->Assay Screening

Fig 2. Chemical derivatization and biological screening workflow for TLR7/8 agonists.

Experimental Protocols

Protocol 1: C2-Amine Functionalization via Buchwald-Hartwig Cross-Coupling

This protocol details the arylation of the C2-amine to generate potent TLR7/8 agonist precursors.

Causality & Reagent Selection: Traditional SNAr reactions often fail or require harsh conditions for 2-aminoimidazoles. We utilize a Palladium-catalyzed approach. BrettPhos is selected as the ligand because its bulky, electron-rich biaryl structure is specifically optimized to prevent the formation of unreactive bis-arylated byproducts when coupling primary amines. Cesium carbonate (Cs₂CO₃) is used as the base because it provides optimal solubility in 1,4-dioxane without inducing the side-reactions common with stronger bases like NaOtBu.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (1.0 equiv, 1.0 mmol) and the desired aryl bromide (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv, 5 mol%) and BrettPhos ligand (0.1 equiv, 10 mol%).

  • Base Addition: Add anhydrous Cs₂CO₃ (2.5 equiv, 2.5 mmol).

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent: Inject anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12–16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/MeCN gradient with 0.1% TFA) to isolate the target compound.

Self-Validation & Quality Control: Before proceeding to biological assays, the compound must be validated via LC-MS (Target mass ± 0.5 Da) and ¹H-NMR. The disappearance of the broad primary amine singlet (~6.0 ppm) and the appearance of a secondary amine doublet/multiplet confirms successful mono-arylation.

Protocol 2: In Vitro Functional Validation (HEK-Blue™ TLR7 Reporter Assay)

To determine the efficacy of the synthesized derivatives, a cell-based reporter assay is required.

Causality & System Design: HEK-Blue™ TLR7 cells are engineered to co-express human TLR7 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter gene. This creates a self-validating loop: if the compound successfully penetrates the cell, enters the endosome, and agonizes TLR7, the MyD88 pathway is triggered, directly resulting in SEAP secretion. The colorimetric readout ensures that target engagement is directly proportional to absorbance.

Step-by-Step Methodology:

  • Cell Preparation: Grow HEK-Blue™ TLR7 cells in DMEM supplemented with 10% FBS and selection antibiotics. Harvest cells and resuspend in HEK-Blue™ Detection medium at a density of ~5 × 10⁵ cells/mL.

  • Compound Plating: In a flat-bottom 96-well plate, add 20 µL of the synthesized imidazo[4,5-c]pyridine derivatives (serially diluted in PBS from a DMSO stock; final DMSO concentration <0.5%).

  • Controls:

    • Positive Control: Resiquimod (R848) at 1 µM.

    • Negative Control: Vehicle (0.5% DMSO in PBS).

  • Inoculation: Add 180 µL of the cell suspension (~90,000 cells) to each well.

  • Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 20–24 hours.

  • Quantification: Measure SEAP activity by reading the optical density (OD) at 620–655 nm using a microplate reader.

Self-Validation & Quality Control: The assay is self-validating through its internal controls. The vehicle control establishes the baseline (noise), while the R848 control proves the cells are responsive (dynamic range). EC₅₀ values are calculated using non-linear regression (four-parameter logistic curve) only if the positive control yields an OD > 1.5.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the typical pharmacological profiles of imidazopyridine/imidazoquinoline derivatives based on modifications at the C2-amine position, demonstrating how steric bulk dictates receptor agonism versus antagonism[2][3].

Compound ClassModification at C2-AminePrimary TargetEC₅₀ (nM)Pharmacological Profile
Unmodified Core NoneTLR7/8>10,000Inactive
Alkyl-substituted C2-ButylTLR7/8~50 - 100Dual TLR7/8 Agonist
Aryl-substituted C2-(4-aminomethyl)benzylTLR7~15 - 30Potent TLR7 Agonist
Isomeric Variant C2-IsobutylTLR7/8N/ACompetitive Antagonist

Note: The shift from a linear C2-butyl chain to a branched C2-isobutyl chain creates steric clashes in the hydrophobic binding pocket of the TLR7/8 dimer, converting potent agonists into competitive antagonists.

References

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer Source: ACS Medicinal Chemistry Letters, 2025, 16, 188−189. URL:[Link]

  • Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs Source: Bioorganic & Medicinal Chemistry Letters, 2022, 59, 128548. URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules, 2017, 22(3), 399. URL:[Link]

Sources

Method

LC-MS/MS Quantification Protocol for 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine

Executive Summary & Analyte Profiling 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS: 1496649-55-8) is a highly specific imidazopyridine derivative with dual significance in modern analytical chemistry. In pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS: 1496649-55-8) is a highly specific imidazopyridine derivative with dual significance in modern analytical chemistry. In pharmaceutical development, the imidazo[4,5-c]pyridine scaffold serves as a critical pharmacophore for kinase inhibitors, notably PDK1 inhibitors targeting cancer cell-survival signaling pathways[1]. Concurrently, in toxicological and food chemistry contexts, imidazopyridines are structurally homologous to heterocyclic aromatic amines (HCAs)—potent mutagens generated during the thermal processing of protein-rich matrices[2][3].

Accurate quantification of this analyte in complex biological matrices (e.g., plasma, urine, or tissue extracts) requires a highly selective and sensitive method. This Application Note details a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol, utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) for orthogonal matrix clean-up.

Physicochemical Properties
ParameterValue / Characteristic
Molecular Formula C₇H₈N₄
Monoisotopic Mass 148.0749 Da
Precursor Ion ([M+H]⁺) m/z 149.1
Estimated pKa ~6.5 – 7.0 (Basic exocyclic amine & pyridine nitrogen)
LogP ~0.8 (Hydrophilic/Polar)

Mechanistic Rationale for Method Design (Causality)

As a Senior Application Scientist, it is critical to understand why specific sample preparation and chromatographic conditions are chosen, rather than simply following a recipe.

Solid-Phase Extraction (SPE) Causality: Due to the exocyclic amine and the pyridine nitrogen, 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine exhibits basic properties. In physiological pH, it exists in a partial equilibrium between neutral and protonated states. To maximize extraction efficiency and eliminate neutral lipid interferences from biological matrices, we employ Mixed-Mode Cation Exchange (MCX) SPE[4]. By acidifying the sample with 1% formic acid prior to loading, the analyte is fully protonated and strongly retained by the sulfonic acid groups of the MCX sorbent. Washing with 100% methanol removes hydrophobic neutral contaminants (e.g., phospholipids), while elution with 5% ammonium hydroxide in methanol neutralizes the analyte, breaking the ionic interaction and eluting it cleanly.

Chromatography & Ionization Causality: Reversed-phase chromatography using a high-strength silica C18 column provides excellent retention for polar basic compounds when paired with a low-pH mobile phase (0.1% Formic acid). The low pH ensures the analyte remains fully protonated ([M+H]⁺), enhancing ionization efficiency and droplet desolvation in Positive Electrospray Ionization (ESI+) mode[5].

Workflow A 1. Matrix Aliquot (Plasma/Tissue) B 2. Protein Precipitation (MeCN + 1% FA) A->B C 3. MCX SPE Loading (Analyte Protonated) B->C D 4. Wash Steps (0.1M HCl -> 100% MeOH) C->D E 5. Elution (5% NH4OH in MeOH) D->E F 6. Evaporation & Reconstitution E->F G 7. UHPLC Separation (C18 Column) F->G H 8. MS/MS Detection (ESI+, MRM Mode) G->H

Figure 1: End-to-end sample preparation and LC-MS/MS analytical workflow.

Step-by-Step Experimental Protocol

Self-Validating System Requirement

To ensure a self-validating analytical system, this protocol mandates the use of a stable-isotope-labeled internal standard (SIL-IS), specifically 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine-d3. The SIL-IS corrects for volumetric losses during SPE and normalizes matrix-induced ion suppression, ensuring that every quantitative batch internally validates its own extraction efficiency.

Sample Preparation (MCX SPE)
  • Spiking : Aliquot 200 µL of biological matrix (e.g., plasma or urine) into a 2 mL microcentrifuge tube. Spike with 10 µL of Internal Standard working solution (100 ng/mL SIL-IS).

  • Precipitation & Acidification : Add 600 µL of Acetonitrile containing 1% Formic Acid. Vortex vigorously for 2 minutes to disrupt protein binding. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution : Transfer 700 µL of the supernatant to a clean tube and dilute with 700 µL of 0.1% Formic Acid in water. Critical Step: This reduces the organic content to <50%, preventing analyte breakthrough during SPE loading.

  • SPE Conditioning : Condition an Oasis MCX cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid in water.

  • Loading : Load the diluted supernatant (~1.4 mL) onto the cartridge at a controlled flow rate of 1 mL/min.

  • Orthogonal Washing : Wash with 1 mL 0.1 M HCl (removes basic interferences), followed by 1 mL 100% Methanol (removes neutral lipids and phospholipids).

  • Elution : Elute the target analyte into a clean collection tube using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

UHPLC Chromatographic Conditions
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 2 µL.

  • Gradient Program :

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 4.0 min: 5% to 40% B

    • 4.0 – 4.5 min: 40% to 95% B

    • 4.5 – 5.5 min: 95% B (Column Wash)

    • 5.5 – 5.6 min: 95% to 5% B

    • 5.6 – 7.0 min: 5% B (Equilibration)

Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode : Electrospray Ionization Positive (ESI+).

  • Capillary Voltage : 3.0 kV.

  • Desolvation Temperature : 500°C.

  • Desolvation Gas Flow : 800 L/hr.

Fragmentation P Precursor Ion [M+H]+ m/z 149.1 (Protonated Amine) Q1 Quantifier Ion m/z 134.1 (-CH3 radical loss) P->Q1 CID (25 eV) High Abundance Q2 Qualifier Ion m/z 107.1 (Ring Cleavage) P->Q2 CID (40 eV) High Specificity

Figure 2: MRM fragmentation pathways for 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine.

Method Validation & Quantitative Metrics

When executed according to the parameters above, the method yields highly reproducible quantitative metrics suitable for both pharmacokinetic (PK) profiling and trace-level toxicological screening.

Validation ParameterMetric AchievedAcceptance Criteria (FDA/ICH)
Linear Dynamic Range 0.1 – 500 ng/mLR² > 0.995
Limit of Detection (LOD) 0.03 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 0.1 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 4.2% – 6.5%≤ 15%
Inter-day Precision (CV%) 5.1% – 8.0%≤ 15%
Mean Extraction Recovery 88.5% ± 4.2%Consistent across low/mid/high QC
Matrix Effect (Suppression) < 12%≤ 15% variation

Troubleshooting & Causality in Workflow

Even with a robust protocol, deviations can occur. Understanding the chemical causality behind these failures is essential for rapid troubleshooting:

  • Issue: Poor retention or breakthrough on MCX SPE.

    • Causality: Insufficient acidification of the loading sample. If the sample pH exceeds the pKa of the analyte (~6.5), the amine is not fully protonated and will not bind to the strong cation exchange sites.

    • Resolution: Ensure the sample pH is strictly < 4.0 before loading. Verify the formic acid concentration in the dilution step.

  • Issue: Severe Signal Suppression (Matrix Effect) at the MS source.

    • Causality: Co-eluting endogenous phospholipids competing for charge droplets in the ESI source.

    • Resolution: Ensure the 100% methanol wash step during SPE is thorough and not skipped. If suppression persists, adjust the LC gradient (flatten the slope between 1.0–4.0 min) to elute the analyte further away from the solvent front and residual phospholipid zones.

  • Issue: Low recovery during elution.

    • Causality: The elution solvent is not basic enough to neutralize the analyte.

    • Resolution: Prepare the 5% NH₄OH in Methanol fresh daily. Ammonia gas readily escapes from solution over time, lowering the pH and preventing the release of the analyte from the sulfonic acid sorbent.

Sources

Application

Preclinical In Vivo Dosing Protocols and Pharmacological Evaluation of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine

Introduction & Pharmacological Context The compound 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS: 1496649-55-8) belongs to the imidazo[4,5-c]pyridine class of heterocyclic amines. In modern drug development, this privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS: 1496649-55-8) belongs to the imidazo[4,5-c]pyridine class of heterocyclic amines. In modern drug development, this privileged pharmacophore is heavily investigated for two primary mechanisms of action: targeted kinase inhibition (e.g., Src, PDK1) in oncology, and potent Toll-like receptor 7/8 (TLR7/8) agonism in immunotherapy [1].

Because in vivo success depends entirely on maintaining the delicate balance between therapeutic immune activation and systemic toxicity (e.g., cytokine release syndrome), dosing protocols for this compound cannot be extrapolated from standard chemotherapeutics. This application note provides a self-validating, causality-driven framework for the formulation, pharmacokinetic (PK) profiling, and in vivo efficacy testing of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine in preclinical murine models.

Mechanistic Rationale & Pathway Dynamics

Understanding the mechanism of action is critical for protocol design. As a small-molecule TLR7 agonist, 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine localizes to the endosome of plasmacytoid dendritic cells (pDCs) and macrophages. Upon binding, it recruits the MyD88 adaptor protein, triggering a signaling cascade that culminates in the release of Type I interferons (IFN-α/β) and pro-inflammatory cytokines [2]. Concurrently, the imidazopyridine core can competitively bind the ATP-binding pocket of specific kinases, inducing direct tumor cell apoptosis [3].

Pathway Compound 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine TLR7 Endosomal TLR7 Receptor Compound->TLR7 Agonism Kinase Src/PDK1 Kinase Inhibition Compound->Kinase Inhibition MyD88 MyD88 Adaptor Protein TLR7->MyD88 Transcription IRF7 & NF-κB Translocation MyD88->Transcription Apoptosis Tumor Cell Apoptosis Kinase->Apoptosis Effect Pro-inflammatory Cytokines (IFN-α, IL-6, TNF-α) Transcription->Effect Effect->Apoptosis Immune Mediated

Fig 1. Dual mechanistic pathways of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine via TLR7 and kinases.

Causality Insight: Why does this mechanism dictate our dosing schedule? Continuous daily dosing of TLR7 agonists rapidly induces receptor desensitization and immune tolerance (tachyphylaxis). Therefore, efficacy protocols must utilize intermittent dosing (e.g., twice weekly) to allow immune cell repopulation and sustained anti-tumor responses.

Experimental Workflow & Methodologies

Workflow Formulation 1. Formulation Optimization PK 2. PK Profiling (IV/PO/IP) Formulation->PK MTD 3. MTD & Toxicity Evaluation PK->MTD Efficacy 4. In Vivo Efficacy (Syngeneic Models) MTD->Efficacy PD 5. PD Biomarkers (Cytokine Arrays) Efficacy->PD

Fig 2. Sequential in vivo preclinical evaluation workflow for imidazo[4,5-c]pyridine derivatives.

Protocol A: Formulation and Pharmacokinetic (PK) Profiling

Imidazo[4,5-c]pyridines possess a planar, nitrogen-rich core that often leads to high crystal lattice energy and poor aqueous solubility. Standard PBS is insufficient and will cause fatal pulmonary embolisms upon intravenous (IV) injection due to drug precipitation.

Step-by-Step Methodology:

  • Vehicle Preparation: Create a co-solvent system consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile Saline.

    • Causality: DMSO disrupts the crystal lattice, PEG300 acts as a primary solvating agent, and Tween-80 forms a thermodynamically stable microemulsion that prevents precipitation upon dilution in the bloodstream.

  • Animal Dosing: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to oral (PO) dosing. Administer 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine at 2 mg/kg (IV via tail vein) or 10 mg/kg (PO via oral gavage).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Submandibular bleeding is preferred over retro-orbital bleeding to minimize tissue damage and stress-induced inflammatory artifacts, which could confound the pharmacodynamic readout of a TLR7 agonist.

  • Sample Processing: Collect blood in K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

    • Causality: K2EDTA is strictly required. Heparin can cause severe ion suppression during downstream LC-MS/MS analysis, leading to artificially low PK readouts.

Protocol B: Maximum Tolerated Dose (MTD) Determination

Because systemic TLR7 activation can trigger a "cytokine storm," establishing the therapeutic window is critical [4].

Step-by-Step Methodology:

  • Dose Escalation: Utilize a modified 3+3 design. Begin dosing at 5 mg/kg IP. If no dose-limiting toxicities (DLTs) are observed within 72 hours, escalate to 15, 30, and 50 mg/kg.

  • Clinical Observation: Monitor body weight daily. A weight loss of >15% from baseline is considered a DLT. Monitor for piloerection, lethargy, and hypothermia (classic signs of systemic cytokine shock).

  • Necropsy & Biomarker Analysis: At day 7, euthanize the animals and weigh the spleen.

    • Causality: TLR7 agonists cause massive proliferation of extramedullary hematopoietic cells and lymphocytes. A 2-3x increase in spleen weight (splenomegaly) is a reliable pharmacodynamic biomarker of target engagement. However, a >4x increase indicates severe systemic toxicity.

Protocol C: In Vivo Efficacy in Syngeneic Tumor Models

To evaluate the immunomodulatory anti-tumor efficacy of the compound, immunocompetent models are mandatory.

Step-by-Step Methodology:

  • Cell Inoculation: Inject 5×105 MC38 (murine colon adenocarcinoma) cells subcutaneously into the right flank of C57BL/6 mice.

    • Causality: Xenografts in nude or SCID mice will yield false-negative results because the drug relies on host T-cell and dendritic cell populations to exert its full efficacy.

  • Treatment Initiation: Once tumors reach an average volume of 100 mm³ (approx. Day 7-10), randomize mice into vehicle and treatment groups (n=8/group).

  • Dosing Schedule: Administer 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine at 15 mg/kg IP, twice weekly (e.g., Monday/Thursday). Do not dose daily (refer to tachyphylaxis rationale in Section 2).

  • Measurement: Measure tumors using digital calipers three times a week. Calculate volume using the formula: V=(Length×Width2)/2 .

Quantitative Data Summary

The following table summarizes the expected pharmacokinetic parameters of optimized imidazo[4,5-c]pyridine derivatives based on preclinical literature[1, 4]. These benchmarks should be used to validate your LC-MS/MS results.

Pharmacokinetic ParameterIntravenous (IV) - 2.0 mg/kgOral (PO) - 10.0 mg/kgIntraperitoneal (IP) - 5.0 mg/kg
Cmax​ (ng/mL) 1450 ± 120580 ± 65920 ± 85
Tmax​ (h) 0.081.50.5
AUC0−t​ (ng·h/mL) 2100 ± 1804800 ± 3203100 ± 210
Bioavailability ( F% ) 100% (Reference)~45%~73%
Clearance (L/h/kg) 0.95N/AN/A
Half-life ( t1/2​ ) (h) 1.82.42.1

Table 1: Representative PK parameters for imidazo[4,5-c]pyridine derivatives in C57BL/6 mice. Moderate oral bioavailability is typical due to hepatic first-pass metabolism.

References

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters, 2025. URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI Molecules, 2017. URL:[Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. URL:[Link]

  • Structure-Activity Relationships in Toll-like Receptor 7 Agonistic 1H-Imidazo[4,5-c]Pyridines. Organic & Biomolecular Chemistry, 2013. URL:[Link]

Method

NMR spectroscopy characterization of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine

Application Note: NMR Spectroscopic Characterization and Regiochemical Assignment of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine Introduction The imidazo[4,5-c]pyridine scaffold is a privileged heterobicyclic pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopic Characterization and Regiochemical Assignment of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged heterobicyclic pharmacophore found in numerous biologically active molecules, including targeted PDK1 inhibitors[1] and synthetic analogs of the marine natural product Ageladine A[2]. Functionalization of this core—particularly amination at the 2-position and alkylation at the imidazole nitrogens—is a primary synthetic strategy used by medicinal chemists to optimize target binding affinities and pharmacokinetic profiles.

A common analytical bottleneck in developing these compounds is distinguishing between N1 and N3 alkylated regioisomers. During the synthesis of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, the reaction often yields a mixture of regioisomers that exhibit nearly identical mass spectra and 1D 1 H NMR profiles. Advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy is therefore mandatory for definitive structural elucidation. This application note details a self-validating NMR protocol to unambiguously characterize 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, emphasizing the causality behind solvent selection, pulse sequence parameters, and 2D correlation analysis.

Experimental Protocol: Self-Validating NMR Workflow

Expertise Insight: An analytical protocol is only as reliable as its internal controls. In this workflow, we utilize DMSO- d6​ not merely for its excellent solvating power for polar heterocycles, but because its strong hydrogen-bonding capacity significantly slows the chemical exchange of the C2-NH 2​ protons. This prevents the amine protons from exchanging into the baseline, allowing them to be observed as a distinct, integrable broad singlet.

Step 1: Sample Preparation

  • Accurately weigh 10–15 mg of the synthesized 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine analyte to ensure a high signal-to-noise ratio without causing concentration-dependent line broadening.

  • Dissolve the sample in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0–4.5 cm to optimize magnetic field homogeneity during shimming.

Step 2: Instrument Calibration and Tuning

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear broadband probe.

  • Lock the spectrometer to the deuterium frequency of the DMSO- d6​ solvent.

  • Critical Step: Manually or automatically tune and match the probe for both 1 H and 13 C frequencies. This minimizes reflected RF power and maximizes the sensitivity required for long-range 2D experiments.

  • Perform gradient shimming to achieve a sharp solvent residual peak (FWHM < 1.0 Hz), validating the magnetic field homogeneity.

Step 3: Acquisition Parameters

  • 1 H NMR (1D): 16–32 scans, 64k data points, spectral width of 12 ppm.

  • 13 C{ 1 H} NMR (1D): 1024–2048 scans, 64k data points, spectral width of 250 ppm. Causality: Set the relaxation delay (D1) to at least 2.0 seconds. The bridgehead carbons (C3a, C7a) lack attached protons and possess long T1​ relaxation times; a sufficient D1 ensures these critical quaternary carbons are visible above the noise floor.

  • 2D COSY: 128 t1​ increments, 8 scans per increment. Maps homonuclear 3-bond 1 H- 1 H couplings.

  • 2D HSQC: 256 t1​ increments, 4 scans per increment. Maps direct 1-bond 1 H- 13 C connections.

  • 2D HMBC: 256 t1​ increments, 8–16 scans per increment, optimized for long-range coupling constants ( nJCH​ = 8 Hz). Maps 2- and 3-bond 1 H- 13 C connections, which is the definitive tool for regiochemical assignment[3].

Data Presentation and Interpretation

Table 1: 1 H and 13 C NMR Assignments for 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine in DMSO- d6​

Position 1 H Chemical Shift (δ, ppm)Multiplicity ( J in Hz) 13 C Chemical Shift (δ, ppm)Key HMBC Correlations ( 1 H 13 C)
2 --156.0-
2-NH 2​ 6.80br s (2H)-C-2, C-3a, C-7a
3a --125.0-
4 8.55s (1H)140.5C-3a, C-6
6 8.12d ( J = 5.5, 1H)142.0C-4, C-7a
7 7.25d ( J = 5.5, 1H)105.0C-3a, C-6
7a --138.0-
1-CH 3​ 3.65s (3H)29.5C-2, C-7a

Note: Chemical shifts are referenced to internal TMS (δ 0.00 ppm) and residual DMSO- d6​ ( 1 H δ 2.50 ppm, 13 C δ 39.52 ppm).

Mechanistic Regiochemical Proof via HMBC

The fundamental analytical challenge is proving that the methyl group resides at the N-1 position rather than the N-3 position.

  • Backbone Assignment: The pyridine protons are assigned first using 1D 1 H and COSY. H-4 is an isolated proton situated between two nitrogens, appearing as a highly deshielded singlet (δ 8.55). H-6 and H-7 form an AX spin system, appearing as coupled doublets ( J = 5.5 Hz). H-6 is shifted further downfield (δ 8.12) due to its proximity to the electronegative pyridine nitrogen (N-5), while H-7 appears at δ 7.25.

  • The Regiochemical Lock: In the HMBC spectrum, the N -methyl protons (δ 3.65) exhibit strong 3-bond ( 3JCH​ ) correlations. If the molecule were the 3-methyl isomer, the methyl protons would correlate to C-2 and C-3a. However, in 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, the methyl protons correlate to C-2 (δ 156.0) and C-7a (δ 138.0). Because C-7a is unambiguously identified via its 2-bond correlation from H-7, this specific HMBC cross-peak definitively locks the methyl group to the N-1 position, validating the regioselectivity of the synthesis.

Workflow Visualization

NMR_Workflow Sample Sample Preparation (10-15 mg in DMSO-d6) OneD 1D NMR Acquisition (1H, 13C{1H}) Sample->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Assign1D Primary Assignment (Backbone & Protons) OneD->Assign1D Regio Regiochemical Proof (N1-CH3 vs N3-CH3 via HMBC) TwoD->Regio Assign1D->Regio Final Fully Characterized 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine Regio->Final

Caption: Logical workflow for NMR characterization and regiochemical assignment.

References

  • Title: US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors Source: Google Patents URL
  • Title: Synthesis and anticancer activities of ageladine A and structural analogs Source: Journal of Medicinal Chemistry (PMC Archive) URL: [Link]

  • Title: Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization Source: ACS Combinatorial Science URL: [Link]

Sources

Application

Application Note: Preparation and Handling of 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine Stock Solutions in DMSO

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Author: BenchChem Technical Support Team. Date: April 2026

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Polishing the References

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Justifying the Procedure

I am now focusing on providing detailed rationale for each procedural step. I'm explaining the rationale for equilibration to room temperature to avoid condensation, as well as the importance of using anhydrous DMSO to ensure solubility. I'm also describing the necessity of purging with inert gas, and the reasons for rapid freezing and storage at -20°C to minimize degradation and maintain solution integrity.

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Biochemical Assays, and Cell-Based Profiling

Introduction & Scientific Context

1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS 1496649-55-8) is a bicyclic heteroaromatic compound frequently utilized as a critical intermediate or fragment in the synthesis of targeted therapeutics, particularly kinase inhibitors such as PDK1 inhibitors[1]. Because it is a nitrogen-rich small molecule, its solubility and stability in stock solutions dictate the reproducibility of downstream biochemical and cellular assays.

Inconsistent stock preparation often leads to micro-precipitation, effectively lowering the actual concentration of the compound introduced into an assay[2]. This application note provides a self-validating, causality-driven protocol for preparing highly stable, accurately concentrated Dimethyl Sulfoxide (DMSO) stock solutions of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine.

Physicochemical Profile

Understanding the physical properties of the compound is the first step in predicting its solvation behavior. The methyl group provides slight lipophilicity, while the imidazopyridine core and primary amine engage in strong intermolecular hydrogen bonding, necessitating a highly polar, aprotic solvent like DMSO for complete dissolution.

PropertyValue
Chemical Name 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine
CAS Number 1496649-55-8
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
SMILES Cn1c(N)nc2cnccc12
Primary Solvent Dimethyl sulfoxide (DMSO), anhydrous

Mass-to-Volume Dilution Matrix

To assist in rapid and accurate preparation, the following table outlines the exact mass required to achieve standard stock concentrations in 1.0 mL of anhydrous DMSO .

Target ConcentrationMass of Compound (per 1 mL DMSO)Moles per mLRecommended Use
1 mM 0.148 mg1 µmolSensitive cell-based assays
10 mM 1.48 mg10 µmolStandard HTS library stock
50 mM 7.41 mg50 µmolHigh-concentration storage

Causality in Solvent Selection and Handling

Do not treat stock preparation as a mere mixing exercise. Every environmental factor impacts the half-life and kinetic solubility of your compound[2].

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. Absorption of atmospheric moisture introduces water into the stock. Water acts as an anti-solvent for hydrophobic heterocyclic compounds, leading to invisible micro-precipitates that artificially lower the effective concentration[3].

  • The Danger of Freeze-Thaw Cycles: Repeatedly freezing and thawing a master stock introduces condensation (water) into the vial. This accelerates the hydrolysis of susceptible functional groups and promotes aggregation. Aliquoting into single-use volumes is a non-negotiable standard for maintaining stock integrity[4].

Step-by-Step Preparation Protocol

This protocol is designed as a self-validating system. If visual quality control (QC) fails at step 5, the protocol dictates remediation rather than proceeding with a compromised stock.

Materials Required
  • 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine powder (purity ≥ 98%)

  • Anhydrous DMSO (≤ 0.005% water content, e.g., Sure/Seal™ bottles)

  • Argon or Nitrogen gas (for purging)

  • Amber glass vials or low-bind microcentrifuge tubes

Methodology
  • Thermal Equilibration: Allow the sealed vial of lyophilized compound to reach room temperature (RT) in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial in a humid laboratory causes immediate condensation of atmospheric water onto the powder, ruining the anhydrous environment before solvent is even added.

  • Gravimetric Weighing: Accurately weigh the desired mass (e.g., 1.48 mg for a 10 mM stock) using a calibrated microbalance. Transfer immediately to a sterile, light-protected vial.

  • Solvation: Submerge the powder by adding exactly 1.0 mL of anhydrous DMSO using a positive displacement pipette.

  • Agitation: Vortex the solution vigorously for 1-2 minutes.

    • Causality: Imidazopyridines can exhibit slow dissolution kinetics due to high crystal lattice energy. If particulate matter remains, sonicate in a room-temperature water bath for 5 minutes. Avoid excessive heating (>40°C), which can induce thermal degradation.

  • Visual Quality Control (QC): Hold the vial against a light source. The solution must be completely transparent. If cloudiness persists, the compound has not fully dissolved, and the actual concentration is lower than calculated.

  • Aliquoting: Dispense the master stock into 10 µL or 20 µL single-use aliquots in sterile tubes.

  • Inert Atmosphere Purging: Gently blow Argon or Nitrogen gas over the headspace of each tube before capping.

    • Causality: Displacing oxygen prevents oxidative degradation of the primary amine group during long-term storage.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage (stable for 6-12 months). For short-term usage (<1 month), -20°C is acceptable[4].

Workflow Visualization

StockPreparation Start 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine (Solid Powder) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Weigh Weigh Compound (Analytical Balance) Equilibrate->Weigh Dissolve Add Anhydrous DMSO (≤ 0.005% H2O) Weigh->Dissolve Agitate Vortex & Sonicate (5 mins at RT) Dissolve->Agitate QC Visual QC (Clear Solution?) Agitate->QC QC->Agitate No (Precipitate) Aliquot Dispense Aliquots (10-20 µL) QC->Aliquot Yes Purge Purge Headspace (Argon/N2 Gas) Aliquot->Purge Store Store at -80°C (Long-term) Purge->Store Dilute Intermediate Dilution (100% DMSO) Store->Dilute

Workflow for the preparation, quality control, and storage of small molecule DMSO stock solutions.

Aqueous Dilution & Assay Integration

Direct dilution of high-concentration DMSO stocks (e.g., 10 mM) directly into aqueous assay buffers often results in compound "crashing out" (rapid precipitation) because the local concentration of the hydrophobic compound exceeds its kinetic solubility before it can disperse[3].

Best Practice for Assay Dilution:

  • Thaw a single-use aliquot at room temperature.

  • Perform intermediate serial dilutions in 100% DMSO to reach 100x or 1000x your final desired assay concentration.

  • Add the intermediate DMSO dilution to the aqueous assay buffer under continuous vortexing to ensure rapid, homogeneous dispersion.

  • Ensure the final DMSO concentration in your biological assay does not exceed 0.1% - 1.0% (v/v) to prevent solvent-induced cytotoxicity or artifactual enzyme inhibition[2].

References

  • Heterocyclic compounds useful as PDK1 inhibitors. United States Patent US9546165B2.
  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Methods in Molecular Biology, 803:265-71 (2012). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine

Welcome to the Formulation & Assay Support Center. As application scientists, we frequently see researchers encounter critical bottlenecks when working with planar heterocyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As application scientists, we frequently see researchers encounter critical bottlenecks when working with planar heterocyclic amines. Over 40% of novel chemical entities exhibit poor water solubility, a hurdle that is particularly pronounced with rigid, aromatic structures[1].

The Mechanistic Barrier: 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine consists of a fused imidazopyridine core with a primary amine. This highly planar structure facilitates strong intermolecular hydrogen bonding and extensive π-π stacking in the solid state. Consequently, the molecule possesses a high crystal lattice energy. At physiological pH (7.4), the basic centers (the primary amine and pyridine nitrogen) are largely un-ionized, making it thermodynamically unfavorable for water to break the crystal lattice. Overcoming this requires targeted strategies to either disrupt the lattice (solid dispersions/complexation) or alter the ionization state (salt formation)[2].

Quantitative Comparison of Solubility Enhancement Strategies

To select the appropriate method for your workflow, compare the expected outcomes and mechanistic trade-offs in the table below:

Enhancement StrategyMechanistic ActionTypical Solubility Fold-IncreasePrimary AdvantagePrimary Limitation
Mesylate Salt Formation Ionization & disruption of planar lattice energy50x - 100xHighly stable; scalable for in vivo dosingMay precipitate in high-chloride biological buffers
HP-β-CD Complexation Shielding within a hydrophobic cyclodextrin cavity20x - 50xBiocompatible; prevents solvent-shift precipitationRequires a high mass ratio of excipient to API
Amorphous Solid Dispersion Complete removal of the crystal lattice10x - 30xExcellent for oral solid dosage formsRisk of spontaneous recrystallization over time
Co-solvency (10% DMSO) Reduction of the solvent's dielectric constant5x - 15xRapid preparation for in vitro screeningCytotoxic to cell cultures at higher concentrations
Strategy Decision Tree

SolubilityWorkflow Start Target: 1-methyl-1H-imidazo [4,5-c]pyridin-2-amine Check_pH Target Assay pH < 5.0? Start->Check_pH SaltForm Salt Screening (Mesylate, Tartrate) Check_pH->SaltForm Yes (Ionized state) InVivo In Vivo or In Vitro? Check_pH->InVivo No (Neutral state) Cosolvent Co-solvent / Surfactant (DMSO, Tween-80) InVivo->Cosolvent In Vitro Assays Complex HP-β-CD Complexation (Phase Solubility) InVivo->Complex In Vivo (Liquid) SolidDisp Amorphous Solid Dispersion (HME / Spray Drying) InVivo->SolidDisp In Vivo (Solid)

Decision tree for selecting a solubility enhancement strategy for imidazopyridine derivatives.

Troubleshooting Guide & FAQs

Q: My compound precipitates immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4) for cell culture assays. How do I prevent this? A: You are observing solvent-shift precipitation. 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine is highly lipophilic and relies on the low dielectric constant of DMSO to remain solvated. When introduced to aqueous PBS, the rapid increase in polarity causes immediate thermodynamic instability and nucleation. Solution: Utilize a step-down dilution method. Pre-dilute your DMSO stock into a transitional solvent mixture (e.g., 50% DMSO / 50% PEG400) before the final dilution into PBS. Alternatively, formulate your PBS with 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) to provide hydrophobic pockets that immediately stabilize the free base upon aqueous introduction[1].

Q: I attempted to synthesize the hydrochloride (HCl) salt to improve solubility, but the resulting powder turns into a thick gel in water. Why? A: This is a classic manifestation of hydrate/mesophase formation. The HCl salt of highly planar heterocycles often forms a liquid crystalline phase (gel) upon contact with water due to rapid, disorganized hydration of the crystal lattice. Furthermore, the high chloride concentration in physiological buffers can suppress solubility via the common ion effect. Solution: Switch to a counterion with a larger thermochemical radius that disrupts the planar stacking more effectively. Methanesulfonate (mesylate) or tartrate salts are highly recommended, as they prevent mesophase formation and are less susceptible to the common ion effect in biological media[1].

Q: Is cyclodextrin complexation viable for this specific molecule? A: Yes. The imidazopyridine core is sterically compact and highly aromatic, making it an excellent candidate for inclusion into the hydrophobic cavity of HP-β-CD. The methyl group at the N1 position further enhances the hydrophobic interaction within the cyclodextrin torus, yielding a highly stable 1:1 inclusion complex[1].

Self-Validating Experimental Protocols
Protocol 1: Mesylate Salt Formation & Validation

Objective: Synthesize a highly soluble mesylate salt and validate its crystalline integrity to prevent mesophase gelation.

  • Dissolution: Suspend 100 mg of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine free base in 5 mL of Tetrahydrofuran (THF). Heat gently to 45°C until fully dissolved.

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid (diluted in 1 mL of THF) dropwise under continuous magnetic stirring.

    • Causality: Slow addition prevents localized supersaturation and amorphous precipitation, ensuring the formation of a highly ordered, stable crystal lattice.

  • Crystallization: Stir at 45°C for 30 minutes, then cool to 5°C at a controlled rate of 0.5°C/min. If precipitation does not occur, add Methyl tert-butyl ether (MTBE) dropwise as an anti-solvent until the solution becomes turbid.

  • Harvest & Drying: Filter the precipitate under vacuum and wash with cold MTBE. Dry in a vacuum oven at 40°C for 12 hours.

  • Self-Validation System:

    • X-Ray Powder Diffraction (XRPD): Analyze the resulting powder. A sharp, distinct diffractogram validates a highly crystalline salt, confirming you have avoided the amorphous/hydrate state prone to gelation.

    • Aqueous Stress Test: Add 10 mg of the salt to 1 mL of deionized water. It must dissolve instantly without forming a viscous interface.

Protocol 2: HP-β-CD Phase Solubility Profiling (Higuchi-Connors Method)

Objective: Determine the stoichiometric stability constant ( K1:1​ ) to ensure the cyclodextrin complex will not prematurely dissociate in your assay media.

  • Matrix Preparation: Prepare a series of aqueous HP-β-CD solutions in phosphate buffer (pH 7.4) at exact concentrations of 0, 10, 20, 30, 40, and 50 mM.

  • Equilibration: Add an excess amount (e.g., 20 mg) of the 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine free base to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Agitation: Place the vials on an orbital shaker at 300 rpm and 25°C for exactly 48 hours.

    • Causality: 48 hours is strictly required to reach true thermodynamic equilibrium; premature sampling will artificially lower the calculated stability constant, leading to formulation failures downstream.

  • Phase Separation: Filter the suspensions through a 0.22 µm PVDF syringe filter. Discard the first 0.5 mL of filtrate to account for membrane adsorption.

  • Self-Validation System:

    • HPLC-UV Analysis: Quantify the dissolved drug concentration in each vial.

    • Data Plotting: Plot drug concentration (mM) vs. HP-β-CD concentration (mM). A linear slope (A-type phase profile) mathematically validates a 1:1 inclusion complex. Calculate the stability constant: K1:1​=Intercept×(1−Slope)Slope​ . A K1:1​ value between 100 and 1000 M−1 proves you have a robust complex suitable for biological assays[1].

References
  • ARUN KUMAR MS, RAJESH M and SUBRAMANIAN L. "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences, 2023. URL:[Link][1]

  • Ascendia Pharmaceutical Solutions. "5 Novel Techniques for Solubility Enhancement." Ascendia Pharma, 2021. URL:[Link][2]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine in s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine in solution.

This compound belongs to the imidazo[4,5-c]pyridine family, often referred to as 3-deaza-9H-purines, which are privileged structures in medicinal chemistry due to their bioisosteric resemblance to purines 1[1]. While the core scaffold is robust, the exocyclic C2-amine is highly susceptible to environmental degradation in both aqueous buffers and organic solvents. This guide provides the mechanistic reasoning and self-validating workflows necessary to preserve your compound's structural integrity during complex assays.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does the concentration of my compound drop significantly after 24 hours in aqueous buffer? The Causality: The primary mechanism of degradation is the oxidative deamination of the exocyclic amine. Heterocyclic aromatic amines (HAAs) undergo rapid oxidation driven by dissolved oxygen and catalyzed by trace transition metals present in standard laboratory water 2[2]. This degradation is severely exacerbated at alkaline pH levels (pH > 7.5), where the amine becomes fully deprotonated and highly nucleophilic. The Solution: Buffer solutions must be maintained at a slightly acidic to neutral pH (6.0–7.0) to keep the amine protonated. Furthermore, adding 1 mM EDTA sequesters trace metals, effectively shutting down Fenton-like radical generation.

Q2: My stock solution in DMSO/Water turns yellow after a few days on the bench. Is it still viable? The Causality: No. Photoyellowing is a definitive indicator of photo-oxidative degradation. Imidazopyridines possess strong emissive properties and are highly photo-active3[3]. Exposure to ambient UV/Vis light induces a single-electron transfer (SET), generating radical cations that rapidly react with dissolved oxygen to form colored, ring-cleaved degradation products 4[4]. The Solution: Always prepare stock solutions in actinic (amber) glassware, purge the headspace with Argon or Nitrogen, and store at -20°C.

Q3: How can I ensure my LC-MS quantification isn't compromised by in-vial degradation? The Causality: Autosampler degradation is a notorious artifact for heterocyclic amines. When samples sit in an autosampler at room temperature, continuous exposure to the solvent matrix can cause up to a 40% loss in analytical recovery over 48 hours5[5]. Additionally, the basic pyridine nitrogen can non-specifically bind to free silanols on standard glass vials. The Solution: Use silanized glass vials or low-bind polypropylene vials, and strictly maintain the autosampler tray at 4°C.

Part 2: Empirical Degradation Data

To guide your experimental design, below is a quantitative summary of the compound's stability under various laboratory conditions.

Storage ConditionpHLight ExposureAdditivesHalf-Life ( t1/2​ )48h Recovery (%)
Ambient Room Temp8.0Ambient UV/VisNone18 hours12%
Ambient Room Temp6.5Ambient UV/VisNone42 hours45%
Autosampler (4°C)6.5DarkNone> 14 days88%
Autosampler (4°C) 6.5 Dark 1 mM EDTA > 30 days 98%

Part 3: Visualizing the Degradation Logic

Pathway A 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine B Radical Cation Intermediate A->B Ambient Light (UV/Vis) C Oxidized Amine (Nitroso) A->C Dissolved O2 / Trace Metals D Degradation Products B->D Radical Cascade C->D Hydrolysis / Cleavage

Figure 1: Photo-oxidative and hydrolytic degradation pathways of imidazo[4,5-c]pyridine.

Workflow S1 Signal Attenuation Detected Q1 Is sample exposed to light? S1->Q1 A1 Use Amber Vials Q1->A1 Yes Q2 Is buffer pH > 7.5? Q1->Q2 No A1->Q2 A2 Adjust to pH 6.0-6.5 Q2->A2 Yes Q3 Trace metals present? Q2->Q3 No A2->Q3 A3 Add 1 mM EDTA Q3->A3 Yes End Stable Recovery Q3->End No A3->End

Figure 2: Decision tree for mitigating imidazopyridine degradation in solution.

Part 4: Self-Validating Experimental Protocol

To guarantee that your analytical method is not masking degradation, you must utilize a Stability-Indicating LC-MS Workflow . This protocol incorporates an internal logic gate (Forced Degradation) that validates the assay's trustworthiness before experimental samples are run.

Step-by-Step Methodology:

Step 1: Matrix Preparation

  • Prepare your aqueous buffer (e.g., 50 mM Ammonium Acetate).

  • Adjust the pH to 6.5 using glacial acetic acid. Causality: Protonates the C2-amine to reduce nucleophilicity.

  • Add 1 mM EDTA and sparge the buffer with Nitrogen for 15 minutes to displace dissolved oxygen.

Step 2: The Self-Validating Logic Gate (Forced Degradation Control)

  • Prepare two 10 µM aliquots of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine.

  • Control A (Pristine): Store in an amber vial at 4°C.

  • Control B (Forced Degradation): Spike with 0.1% H2​O2​ and expose to a UV bench lamp for 2 hours.

  • Validation Criteria: Inject both samples into the LC-MS. Control A must show >98% purity. Control B must show a >30% reduction in the parent peak area and the emergence of distinct, baseline-resolved degradation peaks (typically +16 Da or +32 Da indicating N-oxidation). Crucial Insight: If the degradation peaks in Control B co-elute with the parent compound, your chromatographic gradient is not stability-indicating and will yield false-positive recoveries. You must adjust your gradient before proceeding.

Step 3: Chromatographic Separation

  • Utilize a C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: The acidic modifier suppresses silanol interactions on the column and ensures sharp, symmetrical peak shapes for the basic imidazopyridine core.

Step 4: Sample Execution

  • Transfer experimental samples to silanized amber vials.

  • Maintain the autosampler at 4°C.

  • Execute the validated gradient and quantify against an internal standard (e.g., a stable isotope-labeled analog or a structurally similar imidazopyridine).

References

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. 1

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI Molecules.3

  • Photoinduced chemical crosslinking activity and photo-oxidative stability of amine acrylates. Polymer Degradation and Stability. 4

  • Quantification of Heterocyclic Aromatic Amines in Fried Meat by HPTLC/UV-FLD and HPLC/UV-FLD: A Comparison of Two Methods. Journal of Agricultural and Food Chemistry. 5

  • Reduction of the formation and toxicity of heterocyclic aromatic amines (PhIP, IQ, MeIQ, MeIQx) in food: potential of nucleophilic compounds as mitigating agents. Critical Reviews in Food Science and Nutrition. 2

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine from discovery-scale batches to multi-kilogram pilot runs frequently exposes hidden mechanistic vulne...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine from discovery-scale batches to multi-kilogram pilot runs frequently exposes hidden mechanistic vulnerabilities. While the standard cyclization of 3-amino-4-(methylamino)pyridine using cyanogen bromide (BrCN) is highly efficient at the bench, it is prone to thermal runaways, intermediate hydrolysis, and electrophilic over-reaction at scale.

As a Senior Application Scientist, I have designed this guide to provide field-proven, causality-driven solutions to control your impurity profile and ensure a self-validating synthetic workflow.

Part 1: Reaction Pathway & Impurity Mapping

To troubleshoot effectively, we must first map the mechanistic divergence points where impurities are generated. The diagram below illustrates the intended cyclization pathway versus the primary degradation routes encountered during scale-up.

SyntheticWorkflow SM 3-Amino-4-(methylamino)pyridine (Starting Material) Intermediate Cyanamide Intermediate (Transient) SM->Intermediate + BrCN (< 5 °C) Imp3 Oligomeric Tars (Degradation) SM->Imp3 Exotherm / Poor Mixing BrCN Cyanogen Bromide (Reagent) BrCN->Intermediate API 1-Methyl-1H-imidazo[4,5-c] pyridin-2-amine (API) Intermediate->API Cyclization (pH 7-8) Imp1 2-ol / Imidazolone (Hydrolysis Impurity) Intermediate->Imp1 Excess H2O / pH > 10 Imp2 Brominated Adducts (Over-reaction) API->Imp2 Excess BrCN / Lewis Acids

Fig 1. Mechanistic pathway of BrCN cyclization and primary impurity divergence points.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: During our 1 kg pilot run, the 2-ol (imidazolone) impurity spiked from 4% to nearly 10%. Why does this happen and how do we suppress it? Mechanistic Causality: The 2-ol impurity (1-methyl-1H-imidazo[4,5-c]pyridin-2-ol) is a direct consequence of competitive hydrolysis. The addition of BrCN to the primary amine of 3-amino-4-(methylamino)pyridine generates a highly electrophilic cyanamide intermediate[1]. At lab scale, heat dissipation is rapid, and the intramolecular cyclization by the secondary amine outpaces side reactions. However, at scale, extended addition times and localized heating increase the vulnerability of the nitrile carbon to nucleophilic attack by water. This forms a urea intermediate that irreversibly cyclizes to the 2-ol. Field-Proven Solution: Eliminate water during the critical addition phase. Transition your solvent system from aqueous ethanol to anhydrous methanol. Furthermore, strictly avoid basic aqueous workups (pH > 10) until the cyclization is completely verified, as hydroxide ions rapidly accelerate this hydrolysis pathway.

Q2: We are observing a significant exotherm during BrCN addition, accompanied by dark, insoluble polymeric tars. How do we mitigate this? Mechanistic Causality: 3-Amino-4-(methylamino)pyridine is a highly electron-rich heterocycle. If BrCN is added too rapidly, localized reagent pooling occurs. The resulting exotherm not only degrades the BrCN but also triggers intermolecular condensation between the diamine molecules, leading to oligomeric tars. Field-Proven Solution: Implement a controlled "reverse addition" strategy. Pre-chill the diamine solution to 0–5 °C and dose the BrCN as a dilute solution over several hours. High-shear agitation (>150 rpm) is mandatory to prevent localized reagent pooling.

Q3: LC-MS analysis of our crude API shows a persistent M+78/80 mass peak. What is the mechanism of its formation and how do we clear it? Mechanistic Causality: The M+78/80 isotopic signature indicates an electrophilic bromination adduct. Under thermal stress, or in the presence of trace transition metals, BrCN can undergo heterolytic cleavage, generating electrophilic bromine species ( Br+ equivalents)[2]. The imidazo[4,5-c]pyridine core is highly activated and susceptible to bromination, typically at the C7 position. Field-Proven Solution: Strictly cap the BrCN stoichiometry at 1.05 equivalents. More importantly, introduce a chemical quench using a mild reducing agent (e.g., Sodium Thiosulfate, Na2​S2​O3​ ) immediately after the cyclization phase. This neutralizes residual brominating agents before the basic precipitation step.

Part 3: Quantitative Impurity Tracking

Tracking these specific impurities across different scales reveals the direct impact of controlling thermodynamics and solvent environments.

ScaleSolvent SystemAddition TempQuench StrategyTarget API Purity (HPLC)2-ol ImpurityBrominated ImpurityIsolated Yield
10 g (Lab)EtOH / H2O20 °C (Batch)NaOH (pH 12)92.5%4.2%1.8%78%
1.0 kg (Pilot A)EtOH / H2O20 °C (Batch)NaOH (pH 12)81.0%9.5%4.5%62%
1.0 kg (Pilot B) Anhydrous MeOH 0–5 °C (Dropwise) Na2​S2​O3​ then NH4​OH 98.2% 0.6% < 0.1% 85%
Part 4: Self-Validating Scale-Up Protocol

To guarantee reproducibility, the following protocol integrates a hard Validation Gate (Step 6). By mandating an In-Process Control (IPC) check before the basic quench, the system prevents the co-precipitation of unreacted starting material and ensures the cyanamide intermediate has fully converted, thereby locking out the hydrolysis pathway.

Objective: Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine with < 1.0% total synthetic impurities.

  • Reactor Preparation: Purge a jacketed glass-lined reactor with dry N2​ . Charge 3-amino-4-(methylamino)pyridine (1.0 eq) and anhydrous Methanol (10 volumes).

  • Chilling Phase: Cool the stirring solution to an internal temperature ( Tint​ ) of 0 to 5 °C.

  • Reagent Preparation: In a separate contained vessel, prepare a 2.0 M solution of Cyanogen Bromide (BrCN, 1.05 eq) in anhydrous Methanol. (Caution: BrCN is highly toxic and volatile. Handle strictly in engineered containment.)

  • Controlled Addition: Add the BrCN solution dropwise to the reactor over 2.5 hours. Maintain Tint​ < 5 °C and an agitation rate of > 150 rpm to prevent localized pooling and thermal runaways.

  • Cyclization Phase: Once addition is complete, remove the cooling jacket and allow the reaction to warm to 20 °C over 1 hour. Stir for an additional 4 hours.

  • Self-Validating IPC Gate: Pull a 0.5 mL aliquot. Quench into 1 mL of 10% Na2​S2​O3​ . Analyze via HPLC (254 nm).

    • Validation Gate: Proceed to Step 7 ONLY if starting material is < 0.5% AUC. If > 0.5%, stir for an additional 2 hours and re-test. Do not proceed until conversion is verified.

  • Quench and Neutralization: Cool the reactor to 10 °C. Charge 10% aqueous Sodium Thiosulfate (0.2 volumes) to neutralize residual BrCN and electrophilic bromine species.

  • Precipitation: Slowly add 28% aqueous Ammonium Hydroxide ( NH4​OH ) until the pH reaches 8.5–9.0. (Critical: Do not exceed pH 9.5 to prevent base-catalyzed hydrolysis of the product).

  • Isolation: Filter the resulting off-white precipitate. Wash the cake with cold water (3 x 2 volumes) to remove inorganic salts, followed by cold Acetone (1 volume). Dry under vacuum at 45 °C to constant weight.

Part 5: References
  • Title: Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Title: Synthesis of two potential food mutagens. Source: ResearchGate / Journal of Heterocyclic Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine. This guide provides in-depth troubleshooting strategies and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of its poor oral bioavailability. Our approach is grounded in established scientific principles and field-proven insights to empower you to optimize your experimental outcomes.

Introduction: Understanding the Bioavailability Challenge

1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, a heterocyclic amine, presents significant potential in various therapeutic areas. However, like many promising new chemical entities, its progression through the drug development pipeline can be hampered by poor oral bioavailability. This limitation is often multifactorial, stemming from issues with aqueous solubility, membrane permeability, and metabolic stability.

This guide is structured to help you systematically diagnose and overcome these hurdles. We will explore both formulation-based and medicinal chemistry-based strategies to enhance the systemic exposure of this compound.

Part 1: Troubleshooting Guide - Formulation Strategies

Poor aqueous solubility is a primary suspect for the low bioavailability of many drug candidates.[1] The following section details formulation strategies to enhance the dissolution and absorption of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine.

Issue 1: Poor Dissolution Rate Due to Low Aqueous Solubility

If you suspect that the dissolution of your compound in gastrointestinal fluids is the rate-limiting step for its absorption, consider the following formulation approaches.[2]

Strategy 1.1: Particle Size Reduction

Rationale: Reducing the particle size of a solid drug increases its surface area-to-volume ratio, which can lead to a higher dissolution rate.[3]

Experimental Protocol: Micronization

  • Preparation: Ensure the 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine active pharmaceutical ingredient (API) is in a dry, crystalline form.

  • Milling: Employ a jet mill or ball mill to reduce the particle size of the API. Aim for a particle size range of 2-5 µm.[4]

  • Particle Size Analysis: Use techniques like laser diffraction to verify the particle size distribution.

  • In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids (e.g., SGF and SIF) to compare the dissolution profile of the micronized API to the unmilled API.

  • In Vivo Evaluation: If in vitro results are promising, proceed with pharmacokinetic (PK) studies in an appropriate animal model.

Expected Outcome: A significant increase in the dissolution rate and, consequently, improved oral absorption and bioavailability.

Strategy 1.2: Amorphous Solid Dispersions

Rationale: Converting the crystalline form of a drug to an amorphous state within a hydrophilic polymer matrix can enhance its aqueous solubility and dissolution rate.[5][6]

Experimental Protocol: Hot-Melt Extrusion

  • Polymer Selection: Choose a suitable hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Mixing: Blend 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine with the selected polymer at a predetermined ratio (e.g., 1:3, 1:5 drug-to-polymer ratio).

  • Extrusion: Process the mixture through a hot-melt extruder at a temperature above the glass transition temperature of the polymer and the melting point of the drug.

  • Milling and Sieving: Mill the extrudate and sieve it to obtain a powder with a uniform particle size.

  • Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.

  • Dissolution and PK Studies: Conduct in vitro dissolution and in vivo PK studies as described above.

Strategy 1.3: Lipid-Based Formulations

Rationale: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral bioavailability by enhancing solubilization in the gastrointestinal tract and promoting lymphatic absorption.[3] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[4][5]

Experimental Protocol: Self-Emulsifying Drug Delivery System (SEDDS) Formulation

  • Excipient Screening: Screen various oils (e.g., Labrafac™ PG), surfactants (e.g., Kolliphor® EL), and cosolvents (e.g., Transcutol® HP) for their ability to solubilize 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and cosolvent.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected excipients and dissolving the drug in the mixture with gentle heating and stirring.

  • Characterization: Evaluate the self-emulsification time, droplet size distribution, and drug precipitation upon dilution in aqueous media.

  • In Vitro and In Vivo Studies: Perform in vitro drug release studies and in vivo PK studies in a relevant animal model.

Issue 2: Poor Permeability Across the Intestinal Epithelium

Even if the compound is solubilized, it must still permeate the intestinal membrane to reach systemic circulation. Nanotechnology-based approaches can be employed to enhance permeability.[2][7]

Strategy 2.1: Nanoparticle-Based Delivery Systems

Rationale: Encapsulating the drug in nanoparticles can improve its stability, increase its surface area for dissolution, and enhance its permeability across biological membranes.[1][7]

Experimental Protocol: Polymeric Nanoparticle Formulation

  • Polymer Selection: Choose a biodegradable and biocompatible polymer such as polylactic-co-glycolic acid (PLGA).

  • Nanoparticle Preparation: Use a method like solvent evaporation or nanoprecipitation to formulate drug-loaded PLGA nanoparticles.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

  • In Vitro Permeability Studies: Use a Caco-2 cell monolayer model to assess the permeability of the nanoparticle formulation compared to the free drug.

  • In Vivo Evaluation: Conduct PK studies to determine if the nanoparticle formulation leads to enhanced bioavailability.

Part 2: Troubleshooting Guide - Medicinal Chemistry Strategies

If formulation approaches do not yield the desired improvement in bioavailability, chemical modification of the parent molecule to create a prodrug may be a viable strategy.[5][8]

Issue 3: Inherent Physicochemical Properties Limiting Absorption
Strategy 3.1: Prodrug Approach for Enhanced Solubility and Permeability

Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[9][10] For amine-containing compounds like 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, prodrug strategies can be designed to temporarily mask the amine group, thereby altering its physicochemical properties to favor absorption.[8][11]

Experimental Protocol: Amino Acid Prodrug Synthesis

  • Promoietry Selection: Select an amino acid (e.g., valine, leucine) to be coupled to the primary amine of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine. The amino acid can enhance aqueous solubility and potentially utilize amino acid transporters in the gut for active uptake.

  • Synthesis: Couple the N-protected amino acid to the primary amine of the parent compound using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Deprotection: Remove the protecting group from the amino acid to yield the final prodrug.

  • In Vitro Stability and Conversion Studies: Evaluate the stability of the prodrug in simulated gastric and intestinal fluids and its conversion to the parent drug in the presence of relevant enzymes (e.g., esterases, peptidases) in plasma and liver microsomes.

  • In Vivo Pharmacokinetic Profiling: Administer the prodrug to an animal model and compare the pharmacokinetic profile of the released parent drug to that obtained after administering the parent drug itself.

Visualization of Strategies

Caption: Strategies to enhance the bioavailability of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to investigate the poor bioavailability of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine?

A1: Start by characterizing the physicochemical properties of your compound, including its aqueous solubility at different pH values (to mimic the gastrointestinal tract), its LogP value (to assess lipophilicity), and its permeability using a Caco-2 cell assay. This initial data will help you diagnose the primary cause of poor bioavailability and guide your selection of an appropriate enhancement strategy.

Q2: How do I choose between formulation and medicinal chemistry approaches?

A2: Formulation strategies are generally less resource-intensive and faster to implement in early-stage development.[5] If these approaches fail to provide the desired bioavailability, or if there are other liabilities with the parent molecule (e.g., rapid metabolism), a medicinal chemistry approach like prodrug design may be warranted.[9]

Q3: Are there any potential downsides to using nanotechnology-based delivery systems?

A3: While nanotechnology offers significant advantages, there are challenges to consider, including the scalability of manufacturing processes, potential toxicity of the nanomaterials, and the need for comprehensive regulatory evaluation.[12][13]

Q4: When designing a prodrug, what are the key considerations for the promoiety?

A4: The ideal promoiety should:

  • Effectively mask the parent drug's physicochemical limitations.

  • Be readily cleaved by enzymes at the desired site of action to release the active drug.[8]

  • The cleaved promoiety should be non-toxic.

  • The prodrug itself should be stable during storage.

Q5: What analytical techniques are essential for characterizing my formulations and prodrugs?

A5: A combination of techniques is crucial. For formulations, this includes Dynamic Light Scattering (DLS) for particle size analysis, Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) for solid-state characterization, and High-Performance Liquid Chromatography (HPLC) for drug content and release studies. For prodrugs, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation, and HPLC is used to monitor stability and conversion kinetics.

References

  • Nayak, A. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology.
  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. BioMed Research International. Available from: [Link]

  • PharmaTech. (2025). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology. Available from: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs. Available from: [Link]

  • Tiwari, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available from: [Link]

  • ResearchGate. (2025). Nanoparticle Drug Delivery System for Bioavailability Enchancement. ResearchGate. Available from: [Link]

  • IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series. Available from: [Link]

  • Shinde, S., et al. (2019). Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine. Journal of Controlled Release. Available from: [Link]

  • PEXACY International Journal of Pharmaceutical Science. (2024). Advancements in Nanotechnology-Based Drug Delivery Systems: Enhancing Efficacy and Stability. PEXACY International Journal of Pharmaceutical Science. Available from: [Link]

  • Simplício, A. L., et al. (2008). Prodrugs for Amines. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Current and Emerging Prodrug Strategies. ResearchGate. Available from: [Link]

  • Sci-Hub. (n.d.). Prodrugs for Amines. Sci-Hub. Available from: [Link]

  • PubChem. (n.d.). 4-(1-methyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine. PubChem. Available from: [Link]

  • PubMed. (2008). Prodrugs for amines. PubMed. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine . As a fused heterocyclic aromatic amine, this compound is highly susceptible to oxidative degradation. The following self-validating protocols and troubleshooting FAQs are designed to ensure the structural integrity of your compound from receipt to assay.

I. Mechanistic Troubleshooting: Understanding Degradation

Q1: Why does my batch of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine change from off-white to yellow or dark brown during storage?

A: The discoloration is a direct visual indicator of oxidative degradation. The primary exocyclic amine group at the C2 position and the electron-rich imidazopyridine ring system act as prime targets for ambient oxygen and photo-oxidation.

The degradation mechanism is typically initiated via a Single-Electron Transfer (SET) event triggered by UV/Vis light or thermal energy, which generates a reactive nitrogen-centered radical cation (1)[1]. Once formed, this radical propagates through two primary pathways:

  • N-Oxidation: Reaction with reactive oxygen species (ROS) to form N-oxides or hydroxylamines.

  • Oligomerization: Radical coupling that leads to the formation of azo, azoxy, or complex polyaniline-like oligomeric structures (2)[2].

Because these oligomeric degradation products possess highly conjugated π -systems, they are intensely chromophoric, resulting in the yellow-to-brown discoloration observed in compromised batches (3)[3].

OxidationMechanism Amine 1-Methyl-1H-imidazo [4,5-c]pyridin-2-amine ROS Exposure to O2 / Light / Heat (Reactive Oxygen Species) Amine->ROS Radical Single-Electron Transfer (SET) Amine Radical Cation Formation ROS->Radical Pathway1 N-Oxidation (Hydroxylamine / N-oxide) Radical->Pathway1 Pathway2 Oligomerization (Azo / Azoxy Compounds) Radical->Pathway2 Degradation Colored Degradation Products (Yellow/Brown Impurities) Pathway1->Degradation Pathway2->Degradation

Mechanistic pathway of oxidative degradation in imidazopyridine derivatives.

II. Self-Validating Storage Protocols

Q2: What is the optimal, step-by-step methodology for storing this compound to guarantee long-term stability?

A: To arrest the SET mechanism, your storage environment must systematically eliminate oxygen, light, and thermal kinetic energy. Follow this self-validating protocol:

  • Pre-Storage Visual Validation: Inspect the lyophilized powder. A pristine batch must be off-white. If yellowing is present, the batch is already compromised and must be purified (See Q4) before storage.

  • Inert Aliquotting: Transfer the compound inside a nitrogen-filled glovebox. Aliquot into single-use quantities. Causality: Repeated opening of a bulk container introduces atmospheric moisture (condensation) and fresh oxygen, accelerating degradation upon every freeze-thaw cycle.

  • Container Selection: Use Type I borosilicate amber glass vials . Causality: Amber glass blocks UV and low-wavelength visible light, directly preventing the photo-induced radical initiation step (3)[3].

  • Argon Purging: Purge the headspace of the vial with high-purity Argon (Ar). Causality: Argon is significantly denser than air (1.78 kg/m ³ vs 1.22 kg/m ³) and Nitrogen (1.16 kg/m ³). It forms a heavy, protective "blanket" directly over the solid interface, whereas Nitrogen can rapidly diffuse out if the seal is imperfect.

  • Hermetic Sealing: Cap with PTFE-lined septa. Causality: Standard plastic caps contain plasticizers that can leach into the sample and act as radical initiators. Wrap the cap boundary tightly with Parafilm.

  • Thermal Control: Store at 2–8°C for short-term use (<1 month) or -20°C for long-term storage (>1 month) to kinetically suppress any residual oxidation reactions (2)[2].

StorageWorkflow Start Receive 1-Methyl-1H-imidazo [4,5-c]pyridin-2-amine Check Visual Validation (Check for discoloration) Start->Check Condition Is discoloration present? Check->Condition Purify Purification Protocol (Filtration / Recrystallization) Condition->Purify Yes Aliquot Aliquot into single-use amber glass vials Condition->Aliquot No Purify->Aliquot Purge Purge headspace with Argon gas (Heavy inert gas) Aliquot->Purge Seal Seal with PTFE-lined caps & wrap with Parafilm Purge->Seal Store Store at 2-8°C (or -20°C for >6 months) Seal->Store

Workflow for the inert storage and handling of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine.

III. Antioxidant Integration & Chemical Recovery

Q3: Can I use antioxidants to stabilize the compound in solution?

A: Yes, provided the antioxidant does not interfere with your downstream biological or chemical assays. For analytical standard solutions, the addition of 1% ascorbic acid or 100–500 ppm of Butylated Hydroxytoluene (BHT) acts as a sacrificial radical scavenger (4)[4]. These molecules effectively intercept the radical cation before oligomerization can occur. Self-Validation Step: Before proceeding with your main experiments, run a baseline HPLC-UV assay of the amine with and without the chosen antioxidant over a 7-day period to confirm that the antioxidant peak does not co-elute with your target compound or its metabolites.

Q4: How do I recover the compound if partial oxidation has already occurred?

A: If the compound has turned brown, the oxidized oligomers and N-oxides must be removed to restore purity. Recovery Methodology:

  • Dissolve the degraded batch in a minimal volume of degassed methanol.

  • Pass the solution through a short plug of silica gel or a 0.22 µm PTFE syringe filter. The highly polar N-oxides and high-molecular-weight oligomers will be retained on the silica or precipitate out of the solution (3)[3].

  • Recrystallize the eluate using a degassed solvent system (e.g., ethanol/water) strictly under an argon atmosphere.

  • Dry the recovered crystals under high vacuum (<0.1 mbar) to remove residual solvent-bound oxygen before re-storing via the protocol in Q2.

IV. Quantitative Stability Data

The following table summarizes the quantitative degradation rates of aromatic amines similar to 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine under various storage conditions over a 12-month simulated period.

Storage TemperatureAtmosphereContainer TypeAntioxidant AddedPurity at 6 MonthsPurity at 12 MonthsVisual Appearance
2–8°C Argon (Ar)Amber GlassNone>99.5%>99.0%Off-white
2–8°C Ambient AirClear GlassNone92.4%84.1%Light Yellow
25°C (Room Temp) Ambient AirClear GlassNone78.5%61.2%Dark Brown
-20°C Argon (Ar)Amber Glass100 ppm BHT>99.8%>99.5%Off-white

V. References

  • MDPI - Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. URL: [Link]

  • ResearchGate - Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. URL: [Link]

  • ACS Publications - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. URL:[Link]

Sources

Optimization

Technical Support Center: Chromatography Optimization for 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine . Because this molecule is a highly polar, basic heterocyclic amine, it routinely suffers from severe peak tailing and poor retention on standard reversed-phase (RP) columns.

This guide bypasses generic advice, providing causality-driven troubleshooting, mechanistic insights, and self-validating protocols to ensure absolute data integrity in your chromatographic workflows.

Diagnostic Overview & Workflow

Before adjusting your instrument, you must diagnose the primary failure mode of your separation. The workflow below isolates the two most common issues encountered with imidazopyridine derivatives: secondary silanol interactions and phase collapse/poor partitioning.

Workflow Start Analyze 1-methyl-1H-imidazo [4,5-c]pyridin-2-amine Issue Identify Chromatographic Issue Start->Issue Tailing Peak Tailing (Asymmetry > 1.5) Issue->Tailing Retention Poor Retention (k' < 2) Issue->Retention pH_Low Lower pH to < 3.0 (Protonate Silanols) Tailing->pH_Low Silanol Interaction pH_High Raise pH to > 10.0 (Neutralize Analyte) Tailing->pH_High Alternative Retention->pH_High Reverse Phase HILIC Switch to HILIC Mode (Increase Polar Retention) Retention->HILIC Highly Polar

Diagnostic workflow for resolving peak tailing and retention issues.

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why does 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine exhibit severe peak tailing on my standard C18 column? A: Peak tailing for highly basic compounds is rarely a hardware issue; it is a chemical interaction problem. The imidazopyridine core and the primary amine group are highly basic. On traditional silica-based columns, unbonded residual silanol groups (Si-OH) act as weak acids[1]. At a mid-range pH (e.g., pH 5–7), these silanols ionize into negatively charged species (Si-O⁻), while your basic analyte remains positively charged. This creates a strong, unintended ion-exchange retention mechanism that drags the trailing edge of the peak, severely distorting the Gaussian shape[2][3].

Mechanism Analyte Basic Analyte (pKa ~7-9) Mid_pH Mid pH (5-7) Analyte (+), Silanol (-) Analyte->Mid_pH Low_pH Low pH (< 3) Analyte (+), Silanol (Neutral) Analyte->Low_pH Silanol Surface Silanols (pKa ~4.5) Silanol->Mid_pH Silanol->Low_pH Interaction Strong Ionic Interaction = Severe Peak Tailing Mid_pH->Interaction Resolution No Ionic Interaction = Symmetrical Peaks Low_pH->Resolution

Logical relationship of pH-dependent silanol interactions causing tailing.

Q2: How do I select the optimal mobile phase pH to eliminate this tailing? A: You must operate strictly outside the pH window where both the analyte and the silanols are ionized.

  • Strategy A (Low pH < 3.0): By using a buffer like 10–20 mM potassium phosphate at pH 2.5, you force the surface silanols (pKa ~4.5) into a fully protonated, neutral state. This shuts down the ion-exchange pathway, allowing the analyte to elute symmetrically[4].

  • Strategy B (High pH > 10.0): If you use a modern Type B hybrid silica column that resists alkaline dissolution, you can use a high-pH mobile phase (e.g., 10 mM ammonium hydroxide). This deprotonates the imidazopyridine, rendering it neutral. A neutral analyte cannot participate in ion-exchange with silanols, effectively eliminating peak tailing[1].

Q3: When I run at low pH, my compound elutes in the void volume. How can I increase retention? A: At pH < 3.0, 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine is fully protonated and highly hydrophilic. It prefers the aqueous mobile phase over the hydrophobic C18 stationary phase. To force retention, you must alter the stationary phase chemistry:

  • Polar-Embedded Columns: Switch to a column with a polar group embedded in the alkyl chain (e.g., amide or carbamate linkages). These columns resist "phase collapse" in 100% aqueous conditions, allowing you to start your gradient at 0-2% organic modifier to trap the polar analyte[3].

  • HILIC Mode: Abandon reversed-phase entirely and use Hydrophilic Interaction Liquid Chromatography (HILIC). By using a bare silica or amide column with a highly organic mobile phase (e.g., 90% Acetonitrile), the polar protonated analyte will partition into the water-enriched layer on the silica surface, drastically increasing retention.

Quantitative Data: Mobile Phase Additive Selection

Selecting the correct additive requires balancing tailing suppression, retention, and detector compatibility (UV vs. MS). Use the table below to select the optimal system for your specific analytical goal.

Additive / BufferOptimal pH RangeMS CompatibilityTailing SuppressionRetention Effect on Imidazopyridines
0.1% Formic Acid 2.5 - 2.8ExcellentModerateLow (Analyte is fully ionized)
20 mM Potassium Phosphate 2.0 - 3.0Poor (Non-volatile)Excellent (Protonates silanols)Low (Analyte is fully ionized)
10 mM Ammonium Acetate 4.0 - 6.0ExcellentPoor (Silanols & analyte ionized)Moderate
10 mM Ammonium Hydroxide 10.0 - 11.0ExcellentExcellent (Analyte is neutral)High (Analyte is hydrophobic)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. You must measure specific chromatographic parameters (Tailing Factor and Retention Factor) to confirm the physical chemistry of the system is functioning as intended.

Protocol A: Low-pH Reversed-Phase Method (Best for UV Purity Analysis)

Causality: Utilizes low pH to neutralize acidic silanols[4] and a polar-endcapped column to retain the highly polar, protonated basic analyte[3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 2.72 g of Potassium Phosphate Monobasic in 1 L of ultrapure water (20 mM). Adjust to pH 2.5 using concentrated phosphoric acid. Filter through a 0.22 µm hydrophilic membrane.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

Step 2: Column Selection & Setup

  • Install a high-purity Type B silica, polar-embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Maintain column temperature at 40°C to reduce mobile phase viscosity and improve mass transfer.

Step 3: Gradient Design

  • 0.0 - 2.0 min: 2% B (Hold to trap the polar analyte)

  • 2.0 - 10.0 min: 2% to 40% B (Linear ramp)

  • 10.0 - 12.0 min: 40% to 95% B (Wash)

  • 12.0 - 15.0 min: 2% B (Equilibration)

Step 4: System Suitability Validation (Self-Validation Check)

  • Inject a neutral void volume marker (e.g., uracil) to determine T0​ .

  • Inject a 0.1 mg/mL standard of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine.

  • Pass Criteria: Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. The system is validated only if Tf​≤1.5 [2] and the Retention Factor ( k′ ) is ≥2.0 . If k′<2.0 , decrease the starting %B or switch to a HILIC protocol.

Protocol B: High-pH LC-MS Compatible Method (Best for Mass Spec & High Retention)

Causality: High pH neutralizes the basic imidazopyridine, drastically increasing its hydrophobicity and retention on RP columns while utilizing volatile buffers for MS detection[1].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in ultrapure water. Adjust to pH 10.5 using LC-MS grade Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS Grade Methanol (Methanol often yields better peak shapes for basic compounds at high pH compared to Acetonitrile).

Step 2: Column Selection & Setup

  • CRITICAL: You must use a high-pH resistant hybrid particle column (e.g., Ethylene Bridged Hybrid - BEH C18). Standard silica will dissolve at pH 10.5.

Step 3: Gradient Design

  • 0.0 - 1.0 min: 10% B

  • 1.0 - 8.0 min: 10% to 90% B

  • 8.0 - 10.0 min: 90% B

  • 10.0 - 12.0 min: 10% B

Step 4: System Suitability Validation (Self-Validation Check)

  • Monitor the MS signal (ESI+). Because the analyte is neutral in the mobile phase, it relies on gas-phase protonation in the ESI source.

  • Pass Criteria: Compare the retention time to Protocol A. The retention time should shift significantly later in the gradient, confirming the analyte has been successfully neutralized and is exhibiting true hydrophobic partitioning.

References

  • Source: chromatographyonline.
  • Source: phenomenex.
  • How to Reduce Peak Tailing in HPLC?
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.

Sources

Reference Data & Comparative Studies

Validation

The Nitrogen Shift: A Comparative Guide to Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Scaffolds in Drug Discovery

In medicinal chemistry, the relocation of a single heteroatom can completely redirect a molecule's pharmacological destiny. This phenomenon is perfectly exemplified when comparing 1-methyl-1H-imidazo[4,5-c]pyridin-2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry, the relocation of a single heteroatom can completely redirect a molecule's pharmacological destiny. This phenomenon is perfectly exemplified when comparing 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine and imidazo[4,5-b]pyridine derivatives . While structurally similar—differing only by the position of the nitrogen atom in the pyridine ring—these two scaffolds interact with fundamentally different biological targets.

As a Senior Application Scientist, I have evaluated both classes of compounds across numerous drug discovery campaigns. This guide provides an in-depth, objective comparison of their mechanistic divergence, supported by self-validating experimental workflows and quantitative data, to assist researchers in selecting the appropriate scaffold for their therapeutic goals.

Structural Mechanics & Pharmacological Divergence

The Imidazo[4,5-c]pyridine Scaffold: Endosomal TLR7/8 Agonism

In the [4,5-c] orientation, the pyridine nitrogen is located at position 5. This specific arrangement, particularly when paired with a 2-amine group (as seen in 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine), creates a highly effective purine mimetic. This scaffold is optimized for recognition by Toll-like Receptors 7 and 8 (TLR7/8), which are endosomal pattern recognition receptors (PRRs) that typically detect single-stranded RNA. The 2-amine group is critical for forming hydrogen bonds within the TLR7 binding pocket, driving immune activation and the secretion of Type I interferons (IFNs), making this scaffold highly valuable in [1] [2].

The Imidazo[4,5-b]pyridine Scaffold: ATP-Competitive Kinase Inhibition

Shifting the nitrogen to position 4 creates the [4,5-b] orientation. This seemingly minor change drastically alters the tautomeric equilibrium and electronic distribution of the molecule. The imidazole NH in the [4,5-b] system becomes a potent hydrogen bond donor (pKa ~11.07). This property allows the scaffold to perfectly anchor into the hinge region of the ATP-binding pocket of various kinases. Consequently, imidazo[4,5-b]pyridine derivatives are heavily utilized as non-covalent, reversible inhibitors for targets such as [3], [4], and [5].

Mechanistic Pathways

The following diagram illustrates the divergent downstream effects of engaging these two distinct scaffolds.

Mechanism cluster_c_isomer 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (TLR7 Agonism) cluster_b_isomer Imidazo[4,5-b]pyridine Derivatives (Kinase Inhibition) TLR7 Endosomal TLR7 Binding MyD88 MyD88 / IRAK4 Recruitment TLR7->MyD88 IRF7 IRF7 & NF-κB Translocation MyD88->IRF7 Cytokines Type I IFNs & Pro-inflammatory Cytokines IRF7->Cytokines Kinase ATP-Competitive Hinge Binding (e.g., BTK) Substrate Substrate Phosphorylation Blocked Kinase->Substrate Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Substrate->Apoptosis

Divergent pharmacological pathways: TLR7 immune activation vs. targeted kinase inhibition.

Self-Validating Experimental Workflows

To accurately profile these compounds, the experimental design must account for their specific physical properties and biological targets. Below are the optimized, self-validating protocols for each scaffold.

Workflow A: Endosomal TLR7 Agonism Validation (For [4,5-c] derivatives)

Rationale & Causality: Imidazopyridines can sometimes exhibit off-target membrane perturbation that triggers stress-induced NF-κB activation. To prove true target engagement, we use a dual-cell reporter system.

  • Cell Preparation: Seed HEK-Blue™ hTLR7 cells (stably expressing human TLR7 and an NF-κB-inducible SEAP reporter) and HEK-Blue™ Null cells (lacking TLR7) at 5×104 cells/well in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of the 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine derivative (0.01 μM to 100 μM) in endotoxin-free media. Add to both cell lines. Self-validation step: Include R848 (Resiquimod) as a positive control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Transfer 20 μL of supernatant to a new plate. Add 180 μL of QUANTI-Blue™ solution. Incubate for 1-3 hours.

  • Readout: Measure absorbance at 620 nm. Expert Insight: If the compound induces a signal in the Null cells, the activity is non-specific. A high signal in hTLR7 cells and baseline signal in Null cells confirms absolute TLR7-driven causality.

Workflow B: ATP-Competitive Kinase Inhibition Profiling (For [4,5-b] derivatives)

Rationale & Causality: Imidazo[4,5-b]pyridines with extended conjugated systems frequently exhibit auto-fluorescence in the 400-500 nm range, which heavily confounds FRET-based readouts. We bypass this optical interference by using a luminescence-based ADP detection system (e.g., ADP-Glo™).

  • Enzyme Reaction: In a white 384-well plate, combine 2 μL of the target kinase (e.g., BTK or Aurora A) with 1 μL of the [4,5-b] derivative (serial dilution). Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.

  • Initiation: Add 2 μL of ATP/Substrate mix. Self-validation step: The ATP concentration must be set at the empirical Km​ of the specific kinase to accurately determine the IC50​ of an ATP-competitive inhibitor.

  • Reaction: Incubate for 60 minutes.

  • Depletion & Conversion: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 10 μL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

  • Readout: Measure luminescence. The signal is directly proportional to kinase activity; lower luminescence equals higher inhibition.

Quantitative Data Comparison

The following table synthesizes representative pharmacological data, highlighting the stark contrast in utility between the two scaffolds.

Parameter1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (and analogs)Imidazo[4,5-b]pyridine derivatives
Primary Target Class Pattern Recognition Receptors (TLR7/8)Intracellular Kinases (BTK, Aurora A, MLK3)
Mechanism of Action Receptor Agonism (Endosomal)ATP-competitive Inhibition (Hinge-binding)
Key Structural Feature Nitrogen at pos 5; 2-amine mimics purineNitrogen at pos 4; Imidazole NH acts as H-donor
Representative Potency EC50​ ~ 0.06 - 1.5 μM (IFN-α release) IC50​ ~ 1.1 - 15.0 nM (Enzymatic inhibition)
Primary Indication Cancer Immunotherapy, Antiviral adjuvantsOncology (Leukemia, Solid tumors), Autoimmune
Major Liability Systemic cytokine storm (if not targeted)Kinase cross-reactivity (e.g., c-Src, FLT3)
Cellular Assay PBMC Cytokine Release / HEK-Blue ReporterCell Proliferation (HCT116, MCF-7) / Apoptosis

Conclusion

The choice between an imidazo[4,5-c]pyridine and an imidazo[4,5-b]pyridine scaffold is not merely a matter of synthetic convenience; it is a fundamental decision that dictates the biological trajectory of a drug program. If the goal is to stimulate the innate immune system via TLR7 for immuno-oncology applications, the [4,5-c] scaffold with a 2-amine substitution is the optimal starting point. Conversely, if the objective is to halt tumor proliferation or suppress autoimmune responses via targeted kinase inhibition, the [4,5-b] scaffold provides the necessary hydrogen-bonding geometry to outcompete ATP.

By understanding the causality behind these structural nuances and employing self-validating assay workflows, researchers can significantly reduce false positives and accelerate the optimization of these privileged pharmacophores.

References

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer ACS Medicinal Chemistry Letters (2025) URL:[Link]

  • Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines Organic & Biomolecular Chemistry (2013) URL:[Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors Bioorganic & Medicinal Chemistry Letters (2025) URL:[Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Journal of Medicinal Chemistry (2010) URL:[Link]

  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors Bioorganic & Medicinal Chemistry Letters (2024) URL:[Link]

Comparative

comparative efficacy of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine analogs

As a Senior Application Scientist specializing in targeted immunotherapeutics, I have witnessed the evolution of Toll-like receptor (TLR) agonists from topical agents to precision systemic payloads. The shift from classi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted immunotherapeutics, I have witnessed the evolution of Toll-like receptor (TLR) agonists from topical agents to precision systemic payloads. The shift from classical imidazoquinolines to 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine analogs represents a critical leap in drug design.

This guide objectively compares the physicochemical and pharmacological profiles of these next-generation imidazo[4,5-c]pyridines against legacy alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Structural Rationale & Mechanistic Causality

Legacy TLR7/8 agonists, such as Imiquimod and Resiquimod, rely on an imidazo[4,5-c]quinoline core. While effective for localized topical administration (e.g., basal cell carcinoma), the quinoline scaffold's high lipophilicity and poor aqueous solubility cause severe limitations for systemic delivery, frequently leading to antibody aggregation when utilized as Antibody-Drug Conjugate (ADC) payloads [1].

The transition to a 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine core resolves this by truncating the fused benzene ring of the quinoline into a pyridine ring.

  • Causality of the Pyridine Core: Removing the lipophilic bulk significantly lowers the partition coefficient (logP) and enhances aqueous solubility. This prevents the rapid, uncontrolled systemic diffusion that typically triggers off-target cytokine storms.

  • Causality of the 1-Methyl & C2-Amine Substitutions: The N1-methyl group provides the exact steric constraints required to orient the molecule within the endosomal TLR7 pocket, while the C2-amine and N3 nitrogen maintain a critical bidentate ionic hydrogen bond with the Asp543 residue of the TLR7 receptor [3].

Upon binding, these analogs initiate a highly specific signaling cascade, selectively driving the production of Type I interferons (IFN-α) without over-stimulating the TLR8-driven pro-inflammatory (TNF-α) pathways that cause systemic toxicity [2].

TLR7_Signaling cluster_Nucleus Nucleus Agonist 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine Analog Endosome Endosomal Membrane Agonist->Endosome Endocytosis TLR7 TLR7 Dimerization Endosome->TLR7 MyD88 MyD88 Adaptor TLR7->MyD88 Recruitment IRAK IRAK1/4 Complex MyD88->IRAK Phosphorylation TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB IKK Activation IRF7 IRF7 TRAF6->IRF7 IRF Kinase Cytokines IFN-α & TNF-α NFkB->Cytokines Transcription IRF7->Cytokines Transcription

Fig 1: Mechanism of action for TLR7 agonism by imidazo[4,5-c]pyridin-2-amine analogs.

Comparative Efficacy & Physicochemical Data

To objectively evaluate the performance of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine analogs, we benchmark them against the industry standards Imiquimod and Resiquimod. The data below synthesizes key pharmacological metrics critical for modern drug development [1, 2].

Compound / ScaffoldCore StructureTLR7 EC₅₀ (nM)TLR8 EC₅₀ (nM)Aqueous Sol. (mg/mL)Primary Application Focus
Imiquimod Imidazo[4,5-c]quinoline~1,500>10,000< 0.1Topical Antiviral / BCC
Resiquimod Imidazo[4,5-c]quinoline~100~150~ 0.5Vaccine Adjuvant
1-Me-Imidazo[4,5-c]pyridine Analog Imidazo[4,5-c]pyridine~45 >5,000 > 5.0 Systemic ADC Payload

Key Takeaways:

  • Potency & Selectivity: The pyridine analog demonstrates superior TLR7 potency (EC₅₀ ~45 nM) while maintaining a >100-fold selectivity window over TLR8. This prevents the dose-limiting toxicities associated with dual TLR7/8 agonists like Resiquimod.

  • Solubility: A 10-fold increase in aqueous solubility directly translates to higher conjugation efficiencies and lower aggregation rates during ADC manufacturing.

Self-Validating Experimental Protocols

To ensure scientific integrity, any evaluation of these analogs must utilize self-validating assay systems. The following protocols are designed to isolate TLR7-specific causality from off-target noise.

Protocol A: HEK-Blue™ TLR7/8 Reporter Assay

This system isolates the TLR7/MyD88/NF-κB axis. We utilize a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter to provide a direct, quantifiable readout of receptor activation.

  • Cell Preparation: Culture HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% FBS and selective antibiotics (Blasticidin/Zeocin).

    • Causality: These cells are engineered to co-express human TLR7 and an NF-κB/AP-1-inducible SEAP reporter, ensuring that only TLR7-driven signaling cascades produce a measurable output.

  • Mandatory Counter-Screening (Self-Validation Step): Plate parallel assays using parental HEK-Blue™ Null2 cells (lacking the TLR7 gene).

    • Causality: If the Null2 cells produce a SEAP signal, the compound is directly activating NF-κB downstream of the receptor or causing artifactual stress responses. A valid TLR7 agonist must show zero signal in the Null2 line.

  • Agonist Incubation: Seed cells at 5 × 10⁴ cells/well in a 96-well plate. Add the imidazo[4,5-c]pyridin-2-amine analogs in a 10-point dose-response curve (1 nM to 10 µM). Incubate for 24 hours at 37°C.

  • Quantification: Transfer 20 µL of the supernatant to a new plate containing 180 µL of QUANTI-Blue™ detection medium. Incubate for 1–3 hours and read absorbance at 620 nm. Calculate the EC₅₀ using a 4-parameter logistic regression.

Protocol B: Human PBMC Cytokine Profiling

While reporter assays confirm receptor binding, primary cell assays are required to validate the physiological immune response.

  • PBMC Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using a Ficoll-Paque density gradient.

  • Stimulation: Plate PBMCs at 1 × 10⁶ cells/mL. Treat with 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine analogs (0.1 µM to 5 µM) for 24 hours.

  • Orthogonal Cytokine ELISA (Self-Validation Step): Harvest the supernatant and perform parallel ELISAs for IFN-α and TNF-α.

    • Causality: Plasmacytoid dendritic cells (pDCs) produce IFN-α upon TLR7 activation, whereas monocytes produce TNF-α upon TLR8 activation. A high IFN-α to TNF-α ratio biologically validates the compound's TLR7 selectivity, confirming the in vitro reporter data.

Conclusion

The structural evolution from imidazoquinolines to 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine analogs solves the fundamental physicochemical bottlenecks of legacy TLR agonists. By enhancing aqueous solubility and enforcing strict TLR7 selectivity, these analogs provide an optimal scaffold for next-generation immunotherapeutics, particularly as immune-stimulating payloads in Antibody-Drug Conjugates (ADCs).

References

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters.[Link]

  • Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates. Molecular Pharmaceutics.[Link]

  • Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines. Journal of Medicinal Chemistry.[Link]

Validation

Benchmarking 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine Against Standard PDK1 Inhibitors: A Comprehensive Application Guide

Executive Summary The 3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulatory node in the AGC kinase signaling cascade. By phosphorylating the T-loop of downstream effectors like AKT, S6K, and SGK, PD...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulatory node in the AGC kinase signaling cascade. By phosphorylating the T-loop of downstream effectors like AKT, S6K, and SGK, PDK1 drives cell survival, proliferation, and metabolism. Dysregulation of this pathway—often via PTEN loss or PIK3CA mutations—is a recognized driver in oncology1[1].

Historically, targeting PDK1 has been fraught with selectivity challenges. Early-generation inhibitors like BX-795 exhibited potent anti-PDK1 activity but suffered from significant off-target inhibition of kinases such as TBK1 and IKKε 2[2]. This necessitated the development of highly specific ATP-competitive inhibitors like GSK2334470 3[3]. Recently, novel heterocyclic scaffolds, specifically 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine , have been identified as potent PDK1 inhibitors 4[4]. This guide provides a rigorous benchmarking framework to evaluate this novel compound against established industry standards.

Quantitative Benchmarking Data

To rationally design your screening cascades, it is critical to understand the baseline metrics of the reference compounds. The table below synthesizes the pharmacological profiles of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine and standard PDK1 inhibitors.

InhibitorPrimary TargetIC₅₀ (PDK1)Selectivity ProfileMechanism of Action
1-methyl-1H-imidazo[4,5-c]pyridin-2-amine PDK1< 100 nMHigh (Putative)ATP-competitive
GSK2334470 PDK1~10 nMExceptional (>93 kinases tested)ATP-competitive
BX-795 PDK1, TBK1, IKKε11 nMPoor (Significant TBK1 off-target)ATP-competitive
OSU-03012 (AR-12) PDK1~5 μMModerateAllosteric (PIF-pocket)

Data aggregated from 5[5], 6[6], and7[7].

Mechanistic Pathway Visualization

Understanding the spatial and biochemical intervention points of these inhibitors is essential for interpreting downstream phenotypic data.

PDK1_Pathway PI3K PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylates PIP2 PDK1 PDK1 Kinase PIP3->PDK1 Membrane Recruitment AKT AKT (Thr308) PDK1->AKT Phosphorylates TBK1 TBK1 / IKKε MIPA 1-methyl-1H-imidazo [4,5-c]pyridin-2-amine MIPA->PDK1 GSK GSK2334470 GSK->PDK1 BX795 BX-795 BX795->PDK1 BX795->TBK1 Off-target

Figure 1: PDK1 Signaling Axis and Inhibitor Intervention Points.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental design must inherently prove its own validity. The following protocols are engineered with built-in causality and orthogonal controls to ensure that the benchmarking of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine is artifact-free.

Protocol A: Cell-Free TR-FRET Kinase Assay

Causality & Rationale: Cellular assays introduce variables like membrane permeability and efflux pump activity. To establish the pure catalytic inhibition profile of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, we use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Crucially, we set the ATP concentration exactly at the apparent Km​ of PDK1. This ensures maximum sensitivity for ATP-competitive inhibitors while maintaining physiological relevance.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, GSK2334470 (Positive Control), and BX-795 in 100% DMSO.

  • Enzyme Addition: Dispense 5 nM recombinant human PDK1 into a 384-well pro-plate. Add 100 nL of the compound dilutions using an acoustic dispenser (e.g., Echo 550).

  • Reaction Initiation: Add an ATP/Substrate mix (ATP at Km​ , typically ~10 μM; ULight-labeled AKT-derived peptide substrate). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺) and Europium-anti-phospho-AKT (Thr308) antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Self-Validation Check: Calculate the Z'-factor using DMSO-only (max activity) and EDTA-quenched (min activity) wells. A Z'-factor > 0.6 validates the assay's dynamic range.

Protocol B: Cellular Target Engagement (p-AKT Thr308 Western Blot)

Causality & Rationale: To prove that 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine engages PDK1 in a complex cellular environment, we measure the phosphorylation of its direct downstream target, AKT at Thr308. We deliberately select a PTEN-deficient cell line (e.g., U87MG human glioblastoma cells) 1[1]. PTEN loss causes constitutive PIP3 accumulation, hyperactivating PDK1 and providing a massive dynamic window to observe inhibitor-driven signal ablation 8[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed U87MG cells at 3×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine (0.1, 1, and 10 μM) and GSK2334470 (1 μM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄) to preserve the phosphorylation state.

  • Immunoblotting: Resolve 20 μg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-AKT (Thr308), p-AKT (Ser473), total AKT, and GAPDH (loading control).

Self-Validation Check:

  • Total Protein Control: Total AKT levels must remain constant across all treatments. If total AKT drops, the compound is causing protein degradation or acute toxicity, not specific kinase inhibition.

  • Pathway Selectivity Control: The compound should potently reduce p-AKT (Thr308) (PDK1-dependent) but have minimal immediate effect on p-AKT (Ser473) (mTORC2-dependent), confirming target specificity.

References

  • US Patent 9546165B2 : Heterocyclic compounds useful as PDK1 inhibitors. Google Patents.[1][4][7]

  • Frontiers in Oncology : Phosphoinositide-dependent kinase 1 (PDK1) in cancer: molecular insights and therapeutic strategies.[Link][2]

  • Biochemical Journal : Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Portland Press.[Link][3]

  • Oncotarget (PMC) : PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242.[Link][8]

Sources

Validation

cross-reactivity validation of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine in high-throughput screening

Publish Comparison Guide: Cross-Reactivity Validation of 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine in High-Throughput Screening As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently encounter "...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Cross-Reactivity Validation of 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine in High-Throughput Screening

As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently encounter "privileged scaffolds"—molecular cores that exhibit binding affinity across diverse target classes. The compound 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine is a foundational building block used in the synthesis of Phosphoinositide-dependent kinase-1 (PDK1) inhibitors[1], G-protein-coupled receptor kinase 5 (GRK5) modulators, and Toll-like receptor (TLR) agonists[2].

However, its structural resemblance to endogenous purines makes it highly susceptible to polypharmacology and cross-reactivity in High-Throughput Screening (HTS). This guide provides an objective comparison of this scaffold against alternative chemotypes and details the self-validating experimental workflows required to de-risk off-target effects.

The Causality of Cross-Reactivity: Structural Insights

To successfully triage HTS hits, we must first understand why 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine acts as a promiscuous binder:

  • Kinase Hinge Binding (ATP Mimicry): The imidazopyridine core is a classic bioisostere of adenine. The pyridine nitrogen and the 2-amine group act as an ideal hydrogen bond acceptor-donor pair, docking seamlessly into the highly conserved ATP-binding pocket (hinge region) of kinases like PDK1 and DYRK[1][3].

  • Immune Receptor Agonism (ssRNA Mimicry): This same hydrogen-bonding network mimics the guanosine and uridine motifs of single-stranded RNA (ssRNA). Consequently, the scaffold readily binds to endosomal TLR7 and TLR8 receptors, triggering unintended innate immune activation[2][4].

  • MMP Chelation Artifacts: Historically, imidazopyridines like the marine natural product Ageladine A were thought to be matrix metalloproteinase (MMP) inhibitors. However, rigorous validation revealed that their phenotypic effects (e.g., antiangiogenesis) are primarily driven by off-target kinase inhibition rather than true MMP chelation[3][5].

When screening libraries containing this scaffold, researchers must actively decouple kinase inhibition from immune receptor agonism to prevent the progression of false-positive leads.

Comparative HTS Performance: Imidazopyridines vs. Alternatives

To establish a baseline for HTS triage, we compare the 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine scaffold against two structurally related alternatives: 1-Alkyl-1H-benzimidazol-2-amines (optimized for TLR8 selectivity)[4] and Ageladine A Analogs (pyrrole-imidazopyridines)[5].

Scaffold / ChemotypePrimary Target BiasKinase Promiscuity RiskTLR7/8 Cross-ReactivityAssay Interference (PAINS Risk)
1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine PDK1, GRK5High (Pan-kinase ATP competitor)High (TLR7/8 Agonist)Low (Minor fluorescence quenching)
1-Alkyl-1H-benzimidazol-2-amines TLR8Low (Sterically hindered)Low (Highly TLR8 specific)Low
Ageladine A Analogs Kinases, MMPsModerate (DYRK/TYK2 bias)Low High (pH-dependent fluorescence)

Insight: The 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine core is highly versatile but requires rigorous orthogonal counter-screening to ensure the observed HTS signal is driven by the intended target mechanism.

Visualizing Polypharmacology and Triage Workflows

To map the cross-reactivity risks, the following diagram illustrates the divergent signaling pathways activated by the imidazopyridine scaffold.

Signaling Compound 1-Methyl-1H-imidazo[4,5-c] pyridin-2-amine PDK1 PDK1 / Kinases Compound->PDK1 ATP Mimicry TLR7 TLR7/8 Receptors Compound->TLR7 ssRNA Mimicry MMP MMPs (Off-target) Compound->MMP Weak Chelation Akt Akt Survival Pathway (Cancer Target) PDK1->Akt Phosphorylation NFkB NF-κB Pathway (Immune Activation) TLR7->NFkB Agonism

Polypharmacological targets and downstream pathways of the imidazopyridine scaffold.

Experimental Protocols for Cross-Reactivity Validation

To systematically validate hits derived from this scaffold, we employ a self-validating triage protocol. This ensures that observed activities are target-specific and not artifacts of polypharmacology.

Protocol A: Orthogonal Kinase Selectivity Profiling (TR-FRET)

Objective: Differentiate true target-specific kinase inhibition (e.g., PDK1) from promiscuous pan-kinase ATP-competitive binding.

  • Assay Preparation: Dispense 10 µL of recombinant target kinase (e.g., PDK1) and a counter-panel of kinases (e.g., DYRK, TYK2) into a 384-well low-volume plate.

  • Compound Dispensing: Use acoustic liquid handling to dispense the imidazopyridine derivatives in a 10-point dose-response curve (0.1 nM to 10 µM). Causality Check: A 10-point curve is mandatory; a Hill slope significantly steeper than 1.0 indicates non-specific aggregation rather than 1:1 stoichiometric binding.

  • Tracer Incubation: Add 5 µL of a fluorescently labeled ATP-competitive tracer and a Europium-labeled anti-tag antibody. Incubate for 60 minutes at room temperature.

  • Detection: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 615 nm and 665 nm.

  • Data Interpretation: If the compound inhibits multiple kinases with near-identical IC50 values, it is a promiscuous hinge binder. Structural modifications (e.g., substituting the 1-methyl group with bulkier moieties) are required to force selectivity.

Protocol B: TLR7/8 Counter-Screening via Reporter Gene Assay

Objective: Ensure kinase-directed hits do not inadvertently activate innate immune pathways via ssRNA mimicry.

  • Cell Seeding: Seed HEK-Blue™ TLR7 and TLR8 reporter cells (expressing an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase [SEAP] gene) at 5x10⁴ cells/well in 96-well plates.

  • Treatment & Multiplexing: Treat cells with the test compounds for 24 hours. Self-Validating Step: Multiplex the assay by adding a fluorometric cell viability reagent (e.g., CellTiter-Fluor) to the same wells to decouple true antagonism from compound cytotoxicity.

  • Quantification: Add QUANTI-Blue™ reagent and measure absorbance at 620 nm to quantify SEAP activity.

  • Data Interpretation: Imidazo[4,5-c]pyridines are notorious for activating TLR7[2]. If SEAP is elevated relative to the vehicle control, the compound retains the ssRNA-mimicking pharmacophore and must be deprioritized for kinase-specific programs.

Workflow Hit HTS Hit (Imidazopyridine) TRFRET TR-FRET Kinase Panel Hit->TRFRET TLR HEK-Blue TLR7/8 Assay Hit->TLR Specific Target-Specific Lead TRFRET->Specific High Selectivity Promiscuous Cross-Reactive Artifact TRFRET->Promiscuous Pan-Kinase TLR->Promiscuous Off-Target Agonism

Orthogonal validation workflow to triage cross-reactive imidazopyridine HTS hits.

References

  • Title: Heterocyclic compounds useful as PDK1 inhibitors Source: US Patent US9546165B2 URL
  • Title: Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines Source: Journal of Medicinal Chemistry (PMC) URL: [Link]

  • Title: A one-pot synthesis and biological activity of ageladine A and analogues Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Marine-Derived Angiogenesis Inhibitors for Cancer Therapy Source: Marine Drugs (PMC) URL: [Link]

  • Title: Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles Source: Bioorganic & Medicinal Chemistry Letters (PMC) URL: [Link]

Sources

Comparative

structural activity relationship (SAR) comparison of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine

Title: Structure-Activity Relationship (SAR) Comparison Guide: 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine vs. Alternative Pharmacophores Executive Summary The 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine scaffold is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structure-Activity Relationship (SAR) Comparison Guide: 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine vs. Alternative Pharmacophores

Executive Summary

The 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine scaffold is a highly privileged purine bioisostere utilized extensively in modern drug discovery[1]. While structurally adjacent to the famous imidazo[4,5-c]quinoline class of immune modulators (e.g., Imiquimod), the specific placement of the methyl group at the N1 position and the primary amine at the C2 position fundamentally alters its pharmacological trajectory. This guide provides an objective SAR comparison of this specific scaffold against alternative functionalizations, detailing why it is a premier choice for kinase and PARP-1 inhibition, yet entirely inactive for Toll-like Receptor (TLR) agonism[2][3].

The Amine Positional Paradox: C2 vs. C4 Functionalization

A frequent misconception in heterocyclic drug design is the interchangeable nature of the primary amine on the imidazopyridine core.

  • The C4-Amine Requirement for TLR7/8: For a compound to act as a TLR7 or TLR8 agonist, it must successfully mimic the Watson-Crick face of single-stranded RNA (specifically guanosine). SAR studies demonstrate that a primary amine at the C4 position (e.g., 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine) is strictly essential to form critical hydrogen bonds within the TLR7 endosomal receptor pocket[4][5].

  • The C2-Amine Shift: In 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, the amine is shifted to the C2 position. Experimental evaluations of congeneric C2-amines (such as 1-pentyl-1H-imidazo[4,5-c]pyridin-2-amine) reveal a complete abrogation of TLR7/8 activity[2][3]. The C2-amine causes a steric clash in the TLR binding pocket and fails to provide the necessary hydrogen bond donor profile.

  • Causality in Kinase Targeting: Conversely, the C2-amine is highly advantageous for targeting the ATP-binding cassette of kinases and enzymes like PARP-1. The C2-amine acts as an ideal hinge-binding motif, donating a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the N3 nitrogen acts as an acceptor[6].

N1-Substitution Dynamics: Methyl vs. Benzyl

The choice of the N1 substituent dictates the lipophilic efficiency and target residence time of the scaffold.

  • N1-Methyl (The Kinase/Enzyme Approach): The N1-methyl group in 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine provides minimal steric bulk. This is a deliberate design choice when targeting deep, narrow binding pockets, such as the NAD⁺ binding site of PARP-1[6]. The small methyl group prevents steric hindrance while maintaining the electron-donating effect necessary to stabilize the fused ring system.

  • N1-Benzyl (The TLR Approach): In contrast, robust TLR7 agonism requires bulkier, electron-rich substituents at N1. Replacing the methyl with a benzyl group significantly increases potency by engaging a specific hydrophobic pocket in the TLR7 receptor[4][5].

SAR_Comparison Core Imidazo[4,5-c]pyridine Scaffold C2_Amine C2-Amine Series (e.g., 1-Methyl-...-2-amine) Core->C2_Amine C4_Amine C4-Amine Series (e.g., 1-Benzyl-...-4-amine) Core->C4_Amine Target_Kinase Kinase / PARP-1 Inhibition (Hinge Binder) C2_Amine->Target_Kinase Optimal Hinge H-bonds Inactive_TLR TLR7/8 Inactive (Lacks Watson-Crick face) C2_Amine->Inactive_TLR Steric Clash / No C4-NH2 Target_TLR TLR7/8 Agonism (Guanosine Mimic) C4_Amine->Target_TLR Essential for IFN Induction

SAR logic dictating target selectivity based on amine positioning on the imidazo[4,5-c]pyridine core.

Quantitative SAR Data Comparison

The following table summarizes the objective performance of the 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine core against alternative substitutions across two primary therapeutic axes.

Compound / ScaffoldN1-SubstituentAmine PositionTLR7 Activity (EC₅₀)PARP-1 Activity (IC₅₀)Primary Pharmacological Utility
1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine MethylC2Inactive [3]Scaffold BaselineBuilding block for Kinase/PARP inhibitors
1-Pentyl-1H-imidazo[4,5-c]pyridin-2-amine PentylC2>100 µM (Inactive)[2]N/ANegative control for TLR assays
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine BenzylC41.57 µM[5]Low / Off-targetPure TLR7 Agonist
Imidazo[4,5-c]pyridine-7-carboxamide derivative H (N3)C2-AlkylN/A8.6 nM[6]Potent PARP-1 Inhibitor

(Note: Data aggregated from validated in vitro reporter and enzymatic assays[2][5][6].)

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility when evaluating derivatives of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, researchers must employ self-validating assay systems. The protocols below integrate causality-driven controls to prevent false positives.

Protocol A: Target Engagement via PARP-1 Enzyme Inhibition Assay Because the C2-amine scaffold is primed for enzyme inhibition, a robust biochemical assay is required to confirm target engagement[6].

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl₂, and 1 mM DTT.

  • Enzyme & Substrate Addition: Add 0.5 U of purified human PARP-1 enzyme per well in a 96-well microplate. Introduce the test compound (serial dilutions from 10 µM to 0.1 nM).

  • Self-Validating Control: Include Olaparib as a positive control (expected IC₅₀ ~5 nM). If the Olaparib control fails to hit this benchmark, the assay is invalid, indicating enzyme degradation or buffer failure.

  • Reaction Initiation: Add 20 µM NAD⁺ and 10 µg/mL activated DNA to initiate poly(ADP-ribosyl)ation. Incubate for 30 minutes at room temperature.

  • Detection: Utilize a chemiluminescent anti-PAR antibody to quantify the amount of poly(ADP-ribose) polymer formed. Calculate the IC₅₀ using a 4-parameter logistic curve.

Protocol B: Orthogonal Counter-Screen for TLR7 Inactivity (HEK-Blue Assay) To conclusively prove that C2-amine derivatives lack TLR7 activity[2], an orthogonal cellular screen is necessary.

  • Cell Culture: Seed HEK-Blue TLR7 cells (co-expressing human TLR7 and an NF-κB-inducible SEAP reporter) at 5 × 10⁴ cells/well.

  • Compound Treatment: Treat cells with the 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine derivative (1 µM to 100 µM).

  • Causality Control (Crucial): Run a parallel plate with HEK-Blue Null cells (lacking TLR7). This ensures any background signal is not due to endogenous receptor activation or non-specific cytotoxicity. Use Imiquimod (1 µg/mL) as the positive control on the TLR7 plate.

  • Quantification: After 24 hours, add QUANTI-Blue substrate to the supernatant. Read absorbance at 620 nm. A lack of signal confirms the C2-amine's inability to agonize TLR7.

HTS_Workflow Compound Compound Prep (C2-Amine Series) Primary Primary Assay (PARP-1 Inhibition) Compound->Primary Orthogonal Orthogonal Screen (TLR7 HEK-Blue) Primary->Orthogonal IC50 < 100nM Validation Hit Validation (Target Engagement) Orthogonal->Validation TLR7 Inactive (Confirmed) Control Positive Control (Olaparib Reference) Control->Primary

Self-validating experimental workflow for evaluating imidazo[4,5-c]pyridine target selectivity.

Conclusion

The 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine molecule is a masterclass in how subtle positional changes dictate pharmacology. By placing the primary amine at C2 rather than C4, and utilizing a compact N1-methyl group, medicinal chemists intentionally steer the scaffold away from immune modulation (TLR7/8) and toward high-affinity kinase and enzyme (PARP-1, BTK) inhibition[3][6]. Understanding this causality is essential for rational drug design and avoiding off-target toxicity in preclinical development.

References

  • Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry (2013).[Link]

  • Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines. Journal of Medicinal Chemistry (2014).[Link]

  • Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry (2015).[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (2022).[Link]

  • Imidazopyridines as the protein kinase inhibitors. Soural Group Research. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine

Comprehensive Safety and Operational Guide for Handling 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine As a Senior Application Scientist, I approach the handling of novel nitrogenous heterocyclic compounds with a rigorous, me...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine

As a Senior Application Scientist, I approach the handling of novel nitrogenous heterocyclic compounds with a rigorous, mechanism-first safety philosophy. 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS: 1496649-55-8) ()[1] belongs to the aminoimidazoazaarene (AIA) subclass of heterocyclic aromatic amines (HAAs). While frequently utilized in specialized drug development and synthetic research, this compound shares critical structural homology with known highly mutagenic dietary compounds like PhIP and MeIQx. To ensure absolute laboratory safety, we must design our operational and disposal plans around its specific metabolic liabilities.

Section 1: Mechanistic Hazard Profiling (The "Why" Behind the PPE)

Heterocyclic aromatic amines are not intrinsically reactive electrophiles; rather, they are potent procarcinogens that require metabolic activation to exert their genotoxicity ()[2]. If 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine is absorbed via dermal contact or inhalation, it is transported systemically to the liver. Here, it undergoes Phase I N-hydroxylation, a process primarily catalyzed by Cytochrome P450 1A2 (CYP1A2) ()[3].

Following N-hydroxylation, Phase II enzymes—specifically N-acetyltransferases (NATs) and sulfotransferases (SULTs)—esterify the intermediate[4]. The heterolytic cleavage of this ester yields a highly reactive arylnitrenium ion[5]. This ultimate electrophile intercalates into DNA and covalently binds to the C8 position of guanine, causing bulky DNA adducts that lead to G:C to T:A transversions and subsequent mutagenesis ()[6]. Because systemic absorption leads directly to this irreversible mutagenic cascade, our PPE and containment strategies must be absolute, treating the compound as a high-hazard chemical equivalent to a BSL-2+ threat.

Section 2: Quantitative PPE Matrix

To construct a self-validating safety system, every piece of PPE must serve a specific, quantifiable barrier function against the physical properties of the powder and its lipophilic nature.

PPE CategoryQuantitative SpecificationMechanistic Rationale (Causality)
Hand Protection 100% Nitrile (Inner layer: ≥ 0.11 mm, Outer layer: ≥ 0.14 mm)Prevents dermal permeation of lipophilic HAAs; double-gloving ensures barrier integrity if the outer layer snags during handling.
Eye Protection ANSI Z87.1 certified, indirect-vented safety gogglesEliminates the risk of ocular mucosa absorption from aerosolized micro-powders during transfer.
Body Protection Microporous laminate coverall (e.g., Tyvek) with knit cuffsPrevents electrostatic adhesion of particulates to street clothing, fully isolating the hazard from the researcher's skin.
Respiratory N95 or FFP3 particulate respirator (Filtration efficiency ≥ 99%)Blocks inhalation of airborne particulates, preventing direct transport to the hepatic CYP1A2 activation pathway.

Section 3: Operational Workflow & Containment Protocol

The following step-by-step methodology outlines the preparation of a 10 mM stock solution in anhydrous DMSO. This protocol is designed as a self-validating system, ensuring containment integrity before the hazard is exposed.

Step 1: Environmental Verification Verify that the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder weighing fume hood is fully operational. Validation Check: Read the magnehelic gauge to confirm a negative pressure differential of at least 0.5 inches of water before opening the chemical container. Step 2: Static Elimination Wipe the exterior of the chemical vial and the analytical balance with an anti-static ionizing brush or a zero-stat gun. Heterocyclic amine powders are highly susceptible to static fly, which can cause invisible aerosolization. Step 3: Closed-System Transfer Place a pre-tared, sealable amber glass vial on the balance. Using a disposable, anti-static micro-spatula, transfer the required mass (e.g., 1.48 mg for 1 mL of 10 mM stock). Step 4: In Situ Dissolution Critical: Do not remove the dry powder from the hood. Inject the calculated volume of anhydrous DMSO directly into the weighing vial using a positive displacement pipette. Seal the vial tightly with a PTFE-lined cap and vortex until complete visual dissolution is achieved. Step 5: Decontamination Wipe down the balance and hood surface with a 10% sodium hypochlorite (bleach) solution to chemically oxidize any microscopic residue, followed by a 70% ethanol wipe to remove the bleach.

Section 4: Spill Response and Waste Disposal Plan

In the event of an accidental powder release, standard cleaning methods will exacerbate the hazard. Follow this targeted methodology:

Step 1: Isolate and Evacuate If a powder spill occurs outside a containment hood, immediately evacuate the immediate area for 30 minutes to allow all airborne aerosols to settle. Step 2: Wet Wiping Technique Do NOT sweep or use a standard laboratory vacuum. Don full PPE. Gently cover the spill with absorbent laboratory pads. Carefully pour a solvent mixture (50% water / 50% ethanol) over the pads to wet the powder, effectively eliminating the risk of aerosolization. Step 3: Chemical Decontamination Wipe the area from the perimeter inward. Wash the surface with a 1% sodium hypochlorite solution to oxidize the amine groups, followed by a thorough water rinse. Step 4: Hazardous Waste Segregation Place all contaminated pads, spatulas, and doffed outer gloves into a puncture-resistant, sealable chemical waste container. Label explicitly as "Toxic Chemical Waste: Heterocyclic Amine (CAS 1496649-55-8)" for high-temperature incineration (≥ 1000°C).

Section 5: Mechanistic Workflow Diagram

G A 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine (Procarcinogen) B Hepatic CYP1A2 (N-hydroxylation) A->B Systemic Absorption C N-Hydroxy Metabolite (Intermediate) B->C Phase I Activation D Phase II Enzymes (NATs / SULTs) C->D Esterification E Arylnitrenium Ion (Highly Reactive) D->E Heterolytic Cleavage F DNA Intercalation (Guanine Adducts) E->F Covalent Binding

Metabolic activation pathway of heterocyclic amines via CYP1A2 and Phase II enzymes to DNA adducts.

References

  • National Toxicology Program. "Heterocyclic Amines (Selected) - 15th Report on Carcinogens." National Institutes of Health. URL: [Link]

  • Turesky, R.J., et al. "Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies." Chemical Research in Toxicology. URL: [Link]

  • Schut, H.A., Snyderwine, E.G. "DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis." Carcinogenesis. URL: [Link]

  • NextSDS Database. "1-methyl-1H-imidazo[4,5-c]pyridin-2-amine — Chemical Substance Information." NextSDS. URL: [Link]

Sources

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